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Core Science & Biosynthesis

Foundational

The Mechanism of Action of BAY-091: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract BAY-091 is a potent and highly selective small-molecule inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kina...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-091 is a potent and highly selective small-molecule inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in the phosphoinositide signaling pathway.[1][2] This technical guide provides an in-depth overview of the mechanism of action of BAY-091, including its biochemical activity, cellular target engagement, and the hypothesized, though unconfirmed, downstream signaling effects. Quantitative data from key experiments are summarized, and detailed methodologies for these assays are provided. Visual representations of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of BAY-091's function as a chemical probe for studying PIP4K2A biology.

Core Mechanism of Action

BAY-091 functions as a highly potent and selective ATP-competitive inhibitor of PIP4K2A.[3][4] The primary molecular function of PIP4K2A is to catalyze the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[5] By inhibiting PIP4K2A, BAY-091 effectively blocks this conversion, leading to an accumulation of the substrate PI5P and a reduction in the product PI(4,5)P2.[2]

The initial hypothesis for the development of PIP4K2A inhibitors was centered on cancer therapy, particularly for tumors with mutant or null p53.[5] It was postulated that the inhibition of PIP4K2A in these cancer cells would lead to the hyperactivation of the AKT signaling pathway and an increase in reactive oxygen species (ROS), ultimately inducing apoptosis.[5] However, experimental data using BAY-091 did not confirm this downstream effect, and no significant antiproliferative activity was observed in p53-deficient tumor cells.[1][5] Consequently, BAY-091 is primarily positioned as a valuable chemical probe for elucidating the physiological and pathophysiological roles of PIP4K2A.[1]

Quantitative Data

The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of BAY-091.

Table 1: In Vitro Potency of BAY-091 against PIP4K2A

Assay FormatATP ConcentrationIC50 (nM)
ADP-Glo10 µM (low)1.3
ADP-Glo250 µM (medium)2.6
HTRF10 µM (low)8.5
HTRF2 mM (high)16.4
Data sourced from multiple references.[3][4][6]

Table 2: Cellular Target Engagement of BAY-091

Assay FormatConditionEC50 (µM)
CETSA (lysates)60°C1.8
CETSA (intact cells)56°C1.1
Data sourced from reference[6].

Table 3: Selectivity Profile of BAY-091

Assay PanelCompound ConcentrationResults
Millipore Kinase Panel (373 kinases)1 µMNo off-target kinase inhibited >60%
Data sourced from reference[1].

Signaling Pathways

The following diagram illustrates the established and hypothesized signaling pathways related to PIP4K2A and the action of BAY-091.

BAY091_Signaling_Pathway cluster_cytosol Cytosol PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PIP45P2 PI(4,5)P2 PIP4K2A->PIP45P2 Product AKT_pathway AKT Pathway PIP4K2A->AKT_pathway Hypothesized Inhibition BAY091 BAY-091 BAY091->PIP4K2A Inhibition ROS Reactive Oxygen Species (ROS) AKT_pathway->ROS Hypothesized Induction Apoptosis Apoptosis ROS->Apoptosis Hypothesized Induction p53 p53 status (mutant/null) p53->AKT_pathway Hypothesized Regulation

Figure 1: BAY-091 Mechanism of Action and Hypothesized Signaling Pathway.

Experimental Protocols

The following are generalized methodologies for the key experiments used to characterize BAY-091. Specific details from the primary literature were not publicly available.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Reaction Setup : A reaction mixture is prepared containing the kinase (PIP4K2A), the substrate (PI5P), ATP, and the test compound (BAY-091) in a suitable buffer.

  • Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at room temperature to allow for the enzymatic conversion of ATP to ADP.

  • ATP Depletion : After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion : Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal from the newly formed ATP.

  • Signal Detection : The luminescence is measured using a plate reader, with the signal intensity being proportional to the amount of ADP generated and thus the kinase activity.

HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a technology used to detect binding events and enzymatic activity.

  • Reaction Setup : The kinase (PIP4K2A), substrate (PI5P), ATP, and BAY-091 are combined in a microplate well.

  • Kinase Reaction : The reaction is allowed to proceed, resulting in the phosphorylation of the substrate.

  • Detection : An antibody specific to the phosphorylated product, labeled with a fluorescent donor (e.g., Europium cryptate), and a second antibody or binding partner labeled with a fluorescent acceptor (e.g., XL665) are added.

  • FRET Signal : If the substrate is phosphorylated, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation of the donor.

  • Signal Measurement : The time-resolved fluorescence is measured at the emission wavelengths of both the donor and acceptor, and the ratio is calculated to determine the extent of the kinase reaction.

Cellular Thermal Shift Assay (CETSA®)

CETSA is used to assess the engagement of a compound with its target protein in a cellular environment.

  • Compound Treatment : Intact cells or cell lysates are incubated with varying concentrations of BAY-091.

  • Thermal Challenge : The samples are heated to a specific temperature at which the target protein (PIP4K2A) begins to denature and aggregate.

  • Lysis and Centrifugation : The cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.

  • Protein Quantification : The amount of soluble PIP4K2A remaining in the supernatant is quantified using methods such as Western blotting or ELISA.

  • Data Analysis : The binding of BAY-091 to PIP4K2A stabilizes the protein, resulting in more soluble protein at the denaturation temperature. The concentration of BAY-091 required to achieve half-maximal stabilization (EC50) is determined.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for characterizing a kinase inhibitor like BAY-091 and the logical relationship of its characterization.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_functional Functional Characterization biochemical_assay Biochemical Assays (ADP-Glo, HTRF) potency Determine IC50 biochemical_assay->potency selectivity_assay Kinase Selectivity Panel selectivity Assess Selectivity selectivity_assay->selectivity cetsa Cellular Thermal Shift Assay (CETSA) target_engagement Confirm Target Engagement (EC50) cetsa->target_engagement functional_assay Cell-based Functional Assays (e.g., Proliferation) moa_validation Validate Hypothesized Mechanism of Action functional_assay->moa_validation

Figure 2: General Experimental Workflow for Kinase Inhibitor Characterization.

Logical_Relationship BAY091 BAY-091 PIP4K2A_inhibition Inhibition of PIP4K2A Kinase Activity BAY091->PIP4K2A_inhibition Directly Causes PI5P_accumulation Increased Cellular PI5P Levels PIP4K2A_inhibition->PI5P_accumulation Leads to PIP45P2_reduction Decreased Cellular PI(4,5)P2 Levels PIP4K2A_inhibition->PIP45P2_reduction Leads to Cellular_phenotype Cellular Phenotype (Hypothesized: Apoptosis in p53-deficient cells) PI5P_accumulation->Cellular_phenotype Hypothesized to Cause PIP45P2_reduction->Cellular_phenotype Hypothesized to Cause

Figure 3: Logical Relationship of BAY-091's Mechanism of Action.

Conclusion

BAY-091 is a well-characterized, potent, and selective inhibitor of PIP4K2A. Its primary mechanism of action is the direct inhibition of the kinase's catalytic activity, leading to a modulation of phosphoinositide levels within the cell. While the initially hypothesized downstream effects on AKT signaling and apoptosis in p53-deficient cancer cells were not substantiated, BAY-091 remains an invaluable tool for the scientific community. As a chemical probe, it facilitates the ongoing investigation into the diverse biological roles of PIP4K2A in both normal physiology and various disease states.

References

Exploratory

BAY-091: A Selective Probe for Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of BAY-091, a potent and highly selective inhibitor of Phosphati...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BAY-091, a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A). Discovered through high-throughput screening and subsequent structure-based optimization, BAY-091 serves as a valuable chemical probe for elucidating the physiological and pathophysiological roles of PIP4K2A. This document details the mechanism of action of BAY-091, presents its biochemical and cellular activity in structured tables, provides detailed protocols for key experimental assays, and visualizes relevant signaling pathways and experimental workflows using Graphviz diagrams. The information contained herein is intended to equip researchers with the necessary knowledge to effectively utilize BAY-091 in their investigations of PIP4K2A signaling.

Introduction to PIP4K2A and the Rationale for Selective Inhibition

Phosphatidylinositol-5-phosphate 4-kinase type II alpha (PIP4K2A) is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] PI(4,5)P2 is a critical signaling phospholipid involved in a myriad of cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking.[3] Dysregulation of PIP4K2A and PI(4,5)P2 metabolism has been implicated in various diseases, including cancer.[2][3]

The development of selective inhibitors of PIP4K2A is crucial for dissecting its specific functions and validating it as a potential therapeutic target. BAY-091 has emerged as a potent and highly selective chemical probe for this purpose.[1][2]

BAY-091: A Potent and Selective PIP4K2A Inhibitor

BAY-091 is a 1,7-naphthyridine-based compound identified as a highly potent and selective inhibitor of PIP4K2A.[1] It acts as an ATP-competitive inhibitor, binding to the active site of the enzyme.[1][4]

Mechanism of Action

BAY-091 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of PIP4K2A. This prevents the transfer of a phosphate group from ATP to PI5P, thereby blocking the production of PI(4,5)P2 by this enzyme.[1]

Quantitative Data

The inhibitory potency and selectivity of BAY-091 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Potency of BAY-091 against PIP4K2A [1][4][5]

Assay FormatATP ConcentrationIC50 (nM)
ADP-Glo10 µM1.3 - 5.5
ADP-Glo250 µM2.6 - 59
HTRF10 µM8.5 - 110
HTRF2 mM16 - 769

Table 2: Cellular Target Engagement of BAY-091 [1][5]

AssayCell LineParameterValue (µM)
CETSA (Lysates, 60°C)K-562EC501.8
CETSA (Intact Cells, 56°C)K-562EC501.1

Table 3: Selectivity Profile of BAY-091 [1][6]

Kinase PanelNumber of KinasesConcentrationOff-Target Inhibition >60%
Millipore3731 µMNone

Table 4: Antiproliferative Activity of BAY-091 [7]

Cell Linep53 StatusIC50 (µM)
EBC-1Mutant30

Signaling Pathways and Experimental Workflows

PIP4K2A Signaling Pathway

PIP4K2A plays a crucial role in the phosphoinositide signaling pathway. Its primary function is the conversion of PI5P to PI(4,5)P2. PI(4,5)P2 is a versatile second messenger that can be further metabolized by enzymes like phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), a key activator of the AKT signaling pathway.[8][9] The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival.

PIP4K2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Phosphorylation BAY091 BAY-091 BAY091->PIP4K2A Inhibition PI3K PI3K PI45P2->PI3K Substrate PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT Phosphorylation CellGrowth Cell Growth & Proliferation pAKT->CellGrowth Survival Survival pAKT->Survival

PIP4K2A Signaling Pathway
Experimental Workflow for Kinase Inhibition Assay

The inhibitory activity of BAY-091 against PIP4K2A is typically determined using a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound BAY-091 Dilution Series Incubation Incubate Components Compound->Incubation Enzyme PIP4K2A Enzyme Enzyme->Incubation Substrate PI5P Substrate Substrate->Incubation ATP ATP ATP->Incubation ADPGlo Add ADP-Glo™ Reagent Incubation->ADPGlo Luminescence Measure Luminescence ADPGlo->Luminescence IC50 Calculate IC50 Luminescence->IC50

Kinase Inhibition Assay Workflow
Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is employed to confirm the engagement of BAY-091 with PIP4K2A in a cellular context. The principle of this assay is that ligand binding stabilizes the target protein against thermal denaturation.

CETSA_Workflow start Intact Cells treat Treat with BAY-091 or Vehicle (DMSO) start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect wb Western Blot for PIP4K2A collect->wb analyze Quantify Band Intensity and Determine EC50 wb->analyze end Target Engagement Confirmed analyze->end

Cellular Thermal Shift Assay Workflow

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 value of BAY-091 against PIP4K2A.[2][5]

Materials:

  • PIP4K2A enzyme

  • PI5P substrate

  • BAY-091

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of BAY-091 in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of 2x compound or vehicle control to the wells of the assay plate.

    • Add 2.5 µL of 2x kinase/substrate mixture (containing purified PIP4K2A and PI5P in kinase buffer).

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 5 µL of 2x ATP solution to each well to start the reaction. The final ATP concentration should be at the desired level (e.g., 10 µM for low ATP, 2 mM for high ATP).

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the percentage of inhibition against the logarithm of the BAY-091 concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to determine the target engagement of BAY-091 with PIP4K2A in intact cells.[7][10]

Materials:

  • Cell line of interest (e.g., K-562)

  • Cell culture medium

  • BAY-091

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE gels, PVDF membrane, primary anti-PIP4K2A antibody, HRP-conjugated secondary antibody, ECL substrate)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Resuspend the cells in fresh culture medium to the desired density.

    • Treat the cells with various concentrations of BAY-091 or DMSO for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Western Blotting:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample and normalize.

    • Prepare samples for SDS-PAGE, perform electrophoresis, and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against PIP4K2A, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for PIP4K2A at each temperature for both BAY-091-treated and vehicle-treated samples.

    • Normalize the intensities to the intensity at the lowest temperature.

    • Plot the normalized band intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of BAY-091 indicates target engagement.

    • To determine the EC50, perform the experiment at a fixed temperature (e.g., 56°C) with varying concentrations of BAY-091 and plot the normalized band intensity against the logarithm of the inhibitor concentration.

Conclusion

BAY-091 is a well-characterized, potent, and highly selective inhibitor of PIP4K2A. Its favorable properties make it an invaluable tool for researchers studying the roles of PIP4K2A in health and disease. This technical guide provides the essential information and protocols to facilitate the use of BAY-091 as a chemical probe to further unravel the complexities of phosphoinositide signaling. While BAY-091 has shown limited antiproliferative activity in certain cancer cell lines, its utility as a research tool is undisputed.[1][2] Future investigations using BAY-091 will undoubtedly contribute to a deeper understanding of PIP4K2A biology and its potential as a therapeutic target.

References

Foundational

A Technical Guide to Utilizing BAY-091 in the Elucidation of PIP4K2A Signaling

Audience: Researchers, scientists, and drug development professionals. Core Focus: This document provides a comprehensive technical overview of BAY-091, a potent and highly selective chemical probe for Phosphatidylinosit...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of BAY-091, a potent and highly selective chemical probe for Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A). It details the inhibitor's characteristics, experimental applications, and its role in dissecting the complex signaling pathways governed by PIP4K2A.

Introduction: The PIP4K2A Kinase and its Significance

Phosphatidylinositol-5-phosphate 4-kinase type II alpha (PIP4K2A) is a lipid kinase that plays a crucial role in phosphoinositide metabolism.[1] Its primary function is to catalyze the phosphorylation of phosphatidylinositol-5-phosphate (PI(5)P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[2][3][4][5] PI(4,5)P2 is a key signaling phospholipid predominantly found in the plasma membrane, where it acts as a precursor for second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG) and directly regulates a multitude of cellular processes, including cytoskeletal organization, membrane trafficking, and the activity of ion channels.[1][5][6][7]

The dysregulation of PIP4K2A and the balance between its substrate, PI(5)P, and its product, PI(4,5)P2, have been implicated in various pathological conditions, including cancer.[2][3][5] Specifically, depletion of PIP4K2A/B has been associated with tumor growth inhibition, potentially through the hyperactivation of AKT and apoptosis mediated by reactive oxygen species.[2][3][4] Given its role in cellular signaling and disease, PIP4K2A has emerged as a significant target for investigation. However, a lack of potent and selective pharmacological tools has historically hampered the study of its specific functions.

BAY-091: A Potent and Selective Chemical Probe for PIP4K2A

BAY-091 is a novel, potent, and highly selective 1,7-naphthyridine-based inhibitor of PIP4K2A, identified through high-throughput screening and subsequent structure-based optimization.[2][3][4] It serves as an invaluable chemical probe, enabling researchers to specifically interrogate the function and signaling pathways of PIP4K2A in both biochemical and cellular contexts.[2][3][8] Unlike genetic methods such as siRNA or CRISPR, BAY-091 offers acute, reversible, and dose-dependent inhibition, providing precise temporal control over PIP4K2A activity.

Quantitative Data and Compound Profile

The efficacy and selectivity of BAY-091 have been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of BAY-091 against PIP4K2A
Assay TypeATP ConcentrationIC50 (nM)Reference
ADP-Glo10 µM (low)1.3[9]
ADP-Glo250 µM (medium)2.6[9]
HTRF10 µM (low)8.5[9]
HTRF2 mM (high)16.4[9][10]

IC50 (Half-maximal inhibitory concentration) values demonstrate the potent, ATP-competitive nature of BAY-091's inhibition of PIP4K2A.

Table 2: Cellular Target Engagement of BAY-091
Assay TypeCell ContextTemperatureEC50 (µM)Reference
CETSATHP-1 Lysates60°C1.8[4][9]
CETSAIntact THP-1 Cells56°C1.1[9]

EC50 (Half-maximal effective concentration) values from Cellular Thermal Shift Assays (CETSA) confirm that BAY-091 engages with PIP4K2A inside cells.[4][9]

Table 3: Selectivity Profile of BAY-091
Screening PanelCompound ConcentrationKey FindingsReference
Millipore Kinase Panel (373 kinases)1 µMNo off-target kinase inhibited >60%, demonstrating excellent kinase selectivity.[4]
Eurofins Safety Panel (77 targets)10 µMClosest off-targets (% inhibition): TBXAS1 (98%), HTR2B (98%), MAOB (81%), PDE3 (74%), PDE5A (62%).[9][11][12]

The high selectivity of BAY-091 is crucial for attributing observed biological effects directly to the inhibition of PIP4K2A.

Signaling Pathways and Experimental Workflows

The Core PIP4K2A Signaling Pathway

PIP4K2A is a central node in phosphoinositide metabolism. Its inhibition by BAY-091 directly impacts the cellular levels of PI(5)P and PI(4,5)P2, which in turn affects a wide array of downstream cellular functions.

PIP4K2A_Pathway cluster_downstream Downstream PI(4,5)P2 Functions PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A PIP2 PI(4,5)P2 PIP4K2A->PIP2 PLC PLC Activation PIP2->PLC PI3K PI3K Signaling PIP2->PI3K Cytoskeleton Cytoskeletal Regulation PIP2->Cytoskeleton Trafficking Membrane Trafficking PIP2->Trafficking Channels Ion Channel Modulation PIP2->Channels BAY091 BAY-091 BAY091->PIP4K2A

Figure 1. The PIP4K2A signaling axis and its inhibition by BAY-091.
Logical Workflow for Studying PIP4K2A with BAY-091

Logical_Workflow Start Hypothesis: PIP4K2A regulates a cellular process Biochem Biochemical Assay (e.g., ADP-Glo) Confirm In Vitro Inhibition Start->Biochem CETSA Cellular Target Engagement (CETSA) Confirm BAY-091 enters cells and binds PIP4K2A Biochem->CETSA Lipidomics Lipid Measurement (LC-MS/MS) Measure changes in PI(5)P & PI(4,5)P2 levels CETSA->Lipidomics Functional Cellular Functional Assay (e.g., Proliferation, Migration) Observe phenotypic effect of PIP4K2A inhibition Lipidomics->Functional Conclusion Conclusion: Elucidate the role of PIP4K2A in the process Functional->Conclusion ADP_Glo_Workflow A 1. Add BAY-091 (serial dilution) B 2. Add PIP4K2A + PI(5)P Substrate Mix A->B C 3. Pre-incubate B->C D 4. Add ATP to initiate reaction C->D E 5. Incubate (30°C) (PIP4K2A converts ATP -> ADP) D->E F 6. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) E->F G 7. Add Kinase Detection Reagent (Converts ADP -> ATP -> Light) F->G H 8. Measure Luminescence & Calculate IC50 G->H

References

Exploratory

BAY-091: A Potent and Selective PIP4K2A Inhibitor as a Chemical Probe for p53-Deficient Cancers

An In-depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Rationale for Targeting PIP4K2A in p53-Deficient Tumors The tumor suppressor protein p53 is a critica...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for Targeting PIP4K2A in p53-Deficient Tumors

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its inactivation, a common event in a vast array of human cancers, allows for uncontrolled cell proliferation and survival. Consequently, identifying therapeutic strategies that selectively target p53-deficient cancer cells is a major goal in oncology research.

The lipid kinase PIP4K2A, which catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), emerged as a potential target in this context.[1][2] Prior studies involving the depletion of PIP4K2A/B suggested a synthetic lethal relationship with p53 deficiency. The proposed mechanism was that the loss of PIP4K2A/B function would lead to the hyperactivation of the AKT signaling pathway and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis specifically in tumor cells lacking functional p53.[2][3] This hypothesis provided a strong rationale for the development of small molecule inhibitors of PIP4K2A as a potential cancer therapeutic.

Discovery and Biochemical Profile of BAY-091

BAY-091 was identified through high-throughput screening and subsequent structure-based optimization as a potent and highly selective 1,7-naphthyridine-based inhibitor of PIP4K2A.[4]

Data Presentation: Biochemical Activity of BAY-091

The inhibitory activity of BAY-091 against PIP4K2A was determined using various biochemical assays, demonstrating high potency in the nanomolar range.

Assay TypeATP ConcentrationTargetIC50 (nM)Reference
ADP-Glo10 µMPIP4K2A1.3[5][6]
HTRF10 µMPIP4K2A8.5[5][6]
HTRF2 mM (high ATP)PIP4K2A16.0 - 16.4[5][7][8]

Table 1: In vitro inhibitory potency of BAY-091 against PIP4K2A.

Furthermore, kinome-wide screening confirmed the high selectivity of BAY-091. When tested at a concentration of 1 µM against a panel of 373 kinases, no significant off-target inhibition (>60%) was observed, underscoring its utility as a specific probe for PIP4K2A.[4]

Cellular Activity and Target Engagement

A critical step in validating a chemical probe is to confirm that it can enter cells and bind to its intended target. The cellular thermal shift assay (CETSA) was employed to demonstrate the target engagement of BAY-091 with PIP4K2A in intact cells.

Data Presentation: Cellular Target Engagement and Antiproliferative Activity

CETSA experiments in the p53-mutant human monocytic cell line THP-1 confirmed that BAY-091 binds to and stabilizes PIP4K2A in a dose-dependent manner. However, despite successful target engagement, subsequent cell viability assays revealed a lack of antiproliferative effect in both p53-deficient and p53-proficient cancer cell lines.

Assay TypeCell Linep53 StatusParameterValue (µM)Reference
CETSA (Intact Cells, 56°C)THP-1MutantEC501.1[6][9]
CETSA (Cell Lysates, 60°C)THP-1MutantEC501.8[6][9]
CellTiter-Glo (72 hr)THP-1MutantIC50> 30[10][11][12]
CellTiter-Glo (72 hr)EBC-1MutantIC50> 30[10][12]
CellTiter-Glo (72 hr)NCI-H460Wild-TypeIC50> 30[10][12]

Table 2: Cellular activity of BAY-091.

These results indicate that while BAY-091 is a cell-permeable and potent inhibitor that engages with its target, the inhibition of PIP4K2A alone is insufficient to induce cell death in the tested p53-deficient cancer cell lines, thereby challenging the initial therapeutic hypothesis.[2][4]

Signaling Pathways and Experimental Workflows

Mandatory Visualizations

G cluster_0 Hypothesized Signaling Pathway of PIP4K2A Inhibition in p53-Deficient Cells p53 p53 Deficiency PIP4K2A PIP4K2A p53->PIP4K2A Synthetic Lethality (Hypothesized) PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Catalyzes AKT AKT Hyperactivation PIP4K2A->AKT Leads to PI5P PI5P PI5P->PIP4K2A ROS Increased ROS AKT->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces Inhibition Inhibition (e.g., BAY-091) Inhibition->PIP4K2A

Caption: Hypothesized pathway of PIP4K2A inhibition in p53-deficient cells.

G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Culture & Treatment (Vehicle vs. BAY-091) B 2. Heating Step (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Centrifugation (Separate soluble/aggregated proteins) C->D E 5. Sample Analysis (e.g., Western Blot for PIP4K2A) D->E F 6. Data Analysis (Generate Melt Curve, Determine EC50) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_2 CellTiter-Glo® Cell Viability Assay Workflow P1 1. Seed Cells in Multiwell Plate P2 2. Add Test Compound (BAY-091) P1->P2 P3 3. Incubate (e.g., 72 hours) P2->P3 P4 4. Add CellTiter-Glo® Reagent P3->P4 P5 5. Mix to Lyse Cells P4->P5 P6 6. Incubate at RT (10 mins) P5->P6 P7 7. Measure Luminescence (Proportional to ATP/Viable Cells) P6->P7

Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure for assessing the target engagement of BAY-091 with PIP4K2A in intact cells.[13][14][15]

  • Cell Culture and Treatment: Culture THP-1 cells to the desired confluency. Harvest and resuspend the cells. Treat one aliquot of cells with BAY-091 at various concentrations and another with a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells using three freeze-thaw cycles (liquid nitrogen followed by thawing at room temperature).

  • Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PIP4K2A using Western Blot.

  • Data Analysis: Quantify the band intensity for PIP4K2A at each temperature for both BAY-091-treated and vehicle-treated samples. Plot the normalized band intensities against the temperature to generate thermal melt curves. A shift in the curve indicates ligand-induced stabilization. To determine the EC50, heat all samples at a single, optimized temperature (e.g., 56°C) and plot the amount of soluble protein against the compound concentration.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the procedure used to measure the antiproliferative effects of BAY-091.[1][16][17]

  • Cell Seeding: Prepare opaque-walled 96-well plates with cancer cells (e.g., THP-1, EBC-1, NCI-H460) in culture medium at a predetermined optimal density. Include control wells containing medium without cells for background luminescence measurement.

  • Compound Addition: Add serial dilutions of BAY-091 or a vehicle control to the appropriate wells.

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Recording: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated controls and plot the results against the compound concentration to determine the IC50 value.

Western Blotting for PIP4K2A Detection

This is a general protocol for the detection of soluble PIP4K2A following a CETSA experiment.[18][19]

  • Protein Quantification: Determine the protein concentration of the soluble fractions from the CETSA experiment using a standard method (e.g., BCA assay).

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein for each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PIP4K2A, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software.

Conclusion

BAY-091 is a well-characterized, potent, and highly selective small molecule inhibitor of PIP4K2A.[4] It demonstrates excellent target engagement in cellular systems.[6][9] However, comprehensive preclinical studies have shown that the inhibition of PIP4K2A by BAY-091 does not induce the hypothesized antiproliferative effects in p53-deficient cancer cells.[2][4] This crucial finding refutes the initial hypothesis that PIP4K2A is a viable therapeutic target for selectively killing these tumor types.

Despite not progressing as a direct anticancer agent, the development of BAY-091 represents a significant contribution to the field. Its high potency and selectivity make it an invaluable chemical probe.[4] Researchers can now use BAY-091 to further investigate the complex and potentially context-dependent roles of PIP4K2A signaling in both normal physiology and various diseases, including cancer.[4] This will aid in clarifying the true biological functions of this kinase and may yet uncover alternative therapeutic avenues in the future.

References

Foundational

The Discovery and Characterization of BAY-091: A Potent and Selective PIP4K2A Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Phosphatidylinositol-5-phosphate 4-kinase type-2 alpha (PIP4K2A) is a lipid kinase that plays a crucial role in cel...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol-5-phosphate 4-kinase type-2 alpha (PIP4K2A) is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] Dysregulation of PIP4K2A has been implicated in various diseases, including cancer, particularly in the context of p53 mutant or null tumors.[1][2] The development of potent and selective inhibitors of PIP4K2A is therefore of significant interest for elucidating its biological functions and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, characterization, and experimental protocols for BAY-091, a novel and highly selective 1,7-naphthyridine-based inhibitor of PIP4K2A.

Discovery of BAY-091

BAY-091 was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of PIP4K2A.[1][2] This initial screening was followed by a rigorous process of structure-based optimization to enhance potency and selectivity. The synthesis of BAY-091 involves a multi-step chemical process, starting from a bromonaphthyridine intermediate which is then transformed into a carboxylic acid and subsequently coupled with a boronic acid via a Suzuki coupling reaction to yield the final compound.[3]

Mechanism of Action

BAY-091 is a potent and selective, ATP-competitive inhibitor of PIP4K2A. X-ray cocrystal structures of BAY-091 in complex with PIP4K2A have revealed its binding mode within the ATP-binding pocket of the enzyme.[3] By occupying this site, BAY-091 effectively blocks the kinase activity of PIP4K2A, leading to a reduction in the production of PI(4,5)P2 and a subsequent increase in the bioavailability of its substrate, PI5P.[4] This modulation of phosphoinositide levels can impact various downstream signaling pathways.

In Vitro and Cellular Characterization

The inhibitory activity and selectivity of BAY-091 have been extensively characterized through a series of in vitro and cellular assays.

Biochemical Potency

The potency of BAY-091 against PIP4K2A was determined using multiple biochemical assays, including the ADP-Glo and HTRF assays, with varying concentrations of ATP. The results consistently demonstrate that BAY-091 is a highly potent inhibitor of PIP4K2A, with IC50 values in the low nanomolar range.

Assay TypeATP ConcentrationIC50 (nM)
ADP-Glo10 µM1.3
HTRF10 µM8.5
HTRF2 mM16.4
Table 1: Biochemical Potency of BAY-091 against PIP4K2A
Kinase Selectivity

To assess its selectivity, BAY-091 was screened against a large panel of 373 kinases at a concentration of 1 µM.[3] The results showed that none of the off-target kinases were inhibited by more than 60%, highlighting the excellent kinase selectivity profile of BAY-091.[3] A broader safety panel screening at 10 µM identified some off-target activity against TBXAS1, HTR2B, MAOB, PDE3, and PDE5A.[5]

Cellular Target Engagement

Cellular target engagement of BAY-091 was confirmed using the Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a target protein upon ligand binding in a cellular context. BAY-091 demonstrated clear target engagement with PIP4K2A in both cell lysates and intact cells.

Assay ConditionEC50 (µM)
CETSA (cell lysates, 60°C)1.8
CETSA (intact cells, 56°C)1.1
Table 2: Cellular Target Engagement of BAY-091[5]
Cellular Activity

Despite its potent inhibition of PIP4K2A and confirmed target engagement in cells, BAY-091 did not exhibit the hypothesized antiproliferative activity in p53-deficient tumor cells.[1][2][3] This suggests that the initial hypothesis linking PIP4K2A inhibition to tumor growth inhibition may be more complex than anticipated. Consequently, BAY-091 is positioned as a valuable chemical probe for further investigation of PIP4K2A signaling rather than a direct therapeutic agent.[1][2][3]

Physicochemical and In Vitro DMPK Properties

The drug-like properties of BAY-091 were evaluated through a series of physicochemical and in vitro drug metabolism and pharmacokinetics (DMPK) assays.

PropertyValue
Molecular Weight440.48 g/mol
Chemical FormulaC26H21FN4O2
SolubilitySoluble to 50 mM in DMSO with gentle warming
Purity≥98%
Caco-2 Permeability (apical to basolateral)Poor
Table 3: Physicochemical and In Vitro DMPK Properties of BAY-091[6]

The poor permeability of BAY-091 in the Caco-2 assay suggests a low probability of acceptable oral absorption.[3]

Experimental Protocols

PIP4K2A ADP-Glo Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction. The reaction is performed in a buffer containing the PIP4K2A enzyme, a substrate (PI5P), and ATP. The reaction is initiated by the addition of ATP and allowed to proceed for a set time. The reaction is then stopped, and the amount of ADP produced is measured using the ADP-Glo™ Kinase Assay kit (Promega), which involves a two-step process of terminating the kinase reaction and detecting the generated ADP through a luciferase-based reaction that produces a luminescent signal proportional to the ADP concentration.

PIP4K2A HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This assay is a competition binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by the inhibitor. The kinase, a fluorescent tracer, and the test compound (BAY-091) are incubated together. The binding of the tracer to the kinase results in a high HTRF signal. When an inhibitor binds to the kinase, it displaces the tracer, leading to a decrease in the HTRF signal. The IC50 value is determined by measuring the concentration of the inhibitor required to cause a 50% reduction in the HTRF signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. Cells are treated with the compound of interest (BAY-091) or a vehicle control. The cells are then heated to a specific temperature, causing protein denaturation and aggregation. The soluble fraction of the target protein is then quantified by Western blotting or other protein detection methods. The binding of a ligand to its target protein stabilizes the protein, resulting in less aggregation upon heating. The EC50 is the concentration of the compound that gives half-maximal thermal stabilization.

Cell Proliferation Assay

The effect of BAY-091 on cell proliferation was assessed in various tumor cell lines, including p53-mutant and p53-wildtype cells. Cells are seeded in multi-well plates and treated with serial dilutions of the compound. After a defined incubation period, cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.

Visualizations

PIP4K2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibition cluster_downstream Downstream Signaling PI5P PI5P PIP45P2 PI(4,5)P2 PI5P->PIP45P2 PIP4K2A Downstream Actin Cytoskeleton Regulation, Ion Channel Function, Cell Proliferation PIP45P2->Downstream BAY091 BAY-091 BAY091->PIP45P2 Inhibits Experimental_Workflow cluster_discovery Discovery cluster_characterization Characterization cluster_outcome Outcome HTS High-Throughput Screening Optimization Structure-Based Optimization HTS->Optimization Biochemical Biochemical Assays (ADP-Glo, HTRF) Optimization->Biochemical Selectivity Kinase Selectivity Profiling Biochemical->Selectivity Cellular Cellular Assays (CETSA, Proliferation) Selectivity->Cellular DMPK In Vitro DMPK & Physicochemical Properties Cellular->DMPK Probe Identification of BAY-091 as a Chemical Probe DMPK->Probe

References

Exploratory

BAY-091: A Technical Guide to a Potent and Selective Chemical Probe for the Lipid Kinase PIP4K2A

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of BAY-091, a potent and highly selective inhibitor of the lipid kinase Phosphatidylinositol-5-P...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BAY-091, a potent and highly selective inhibitor of the lipid kinase Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A). BAY-091 serves as a valuable chemical probe for elucidating the physiological and pathophysiological roles of PIP4K2A.[1][2][3] This document details the biochemical and cellular activity of BAY-091, provides comprehensive experimental protocols for its use, and presents its selectivity profile.

Introduction: Lipid Kinases and the Importance of Chemical Probes

Lipid kinases are a class of enzymes that catalyze the phosphorylation of lipid substrates, generating second messengers that play crucial roles in a myriad of cellular processes, including signal transduction, cell proliferation, differentiation, and membrane trafficking.[1][3][4] The dysregulation of lipid kinase activity is implicated in numerous diseases, most notably cancer.[3]

Chemical probes are small molecules designed to selectively modulate the function of a specific protein target.[5] They are indispensable tools for target validation in drug discovery, allowing for the interrogation of a protein's function in cellular and in vivo models. A high-quality chemical probe must exhibit high potency, selectivity, and demonstrated target engagement in a cellular context.

The Target: PIP4K2A

Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A) is a lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[3][4] PI(4,5)P2 is a key precursor for important second messengers in various signal transduction pathways.[1] The involvement of PIP4K2A in cancer, particularly in the context of p53 mutant or null tumors, has been suggested, making it an attractive therapeutic target.[3][4]

BAY-091: A Potent and Selective PIP4K2A Inhibitor

BAY-091 is a 1,7-naphthyridine-based compound identified through high-throughput screening and subsequent structure-based optimization as a potent and highly selective inhibitor of PIP4K2A.[3][4] It serves as a valuable tool for researchers to investigate the biological functions of PIP4K2A.

Physicochemical Properties
PropertyValue
Molecular Weight 440.48 g/mol [6]
Formula C26H21FN4O2[6]
CAS Number 2922280-34-8[6]
Solubility Soluble to 50 mM in DMSO with gentle warming[6]
Purity ≥98%[6]
Storage Store at -20°C[6]

Quantitative Data: Potency and Selectivity

The potency and selectivity of BAY-091 have been characterized through various in vitro assays.

In Vitro Potency
AssayATP ConcentrationIC50
PIP4K2A (ADP-Glo) 10 µM1.3 nM[6]
PIP4K2A (HTRF) 10 µM8.5 nM[6]
PIP4K2A (HTRF) 2 mM16.4 nM[6]
Cellular Target Engagement

Cellular target engagement of BAY-091 was confirmed using the Cellular Thermal Shift Assay (CETSA).[3][4]

AssayEC50
CETSA (THP-1 cell lysates) 1.8 µM[7]
CETSA (intact THP-1 cells) 1.1 µM
Kinase Selectivity Profile

BAY-091 exhibits excellent selectivity for PIP4K2A. When tested against a panel of 373 kinases at a concentration of 1 µM, no significant off-target inhibition (>60%) was observed for any of the kinases, underscoring its high selectivity.[7]

Signaling Pathways and Experimental Workflows

Visualizing the context in which BAY-091 acts is crucial for understanding its application as a chemical probe.

PIP4K2A Signaling Pathway

PIP4K2A_Signaling_Pathway PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Catalyzes BAY091 BAY-091 BAY091->PIP4K2A Inhibits Downstream Downstream Signaling PI45P2->Downstream

Caption: The inhibitory action of BAY-091 on the PIP4K2A-mediated signaling pathway.

Experimental Workflow for Chemical Probe Validation

Chemical_Probe_Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Characterization HTS High-Throughput Screening Optimization Structure-Based Optimization HTS->Optimization Biochemical_Assays Biochemical Assays (ADP-Glo, HTRF) Optimization->Biochemical_Assays Selectivity Kinase Selectivity Profiling Biochemical_Assays->Selectivity CETSA Cellular Target Engagement (CETSA) Selectivity->CETSA Phenotypic Phenotypic Assays CETSA->Phenotypic

Caption: A generalized workflow for the discovery and validation of a chemical probe like BAY-091.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of BAY-091.

In Vitro Kinase Assay (ADP-Glo™)

This protocol is adapted for determining the IC50 of BAY-091 against PIP4K2A.

Materials:

  • Recombinant human PIP4K2A enzyme

  • BAY-091

  • PIP substrate (e.g., PI5P)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of BAY-091 in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted BAY-091 or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the PIP4K2A enzyme and the PIP substrate in assay buffer to each well.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at the desired concentration, e.g., 10 µM) in assay buffer to each well.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each BAY-091 concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This protocol is for measuring the inhibitory effect of BAY-091 on PIP4K2A activity.

Materials:

  • Recombinant human PIP4K2A enzyme

  • BAY-091

  • Biotinylated PIP substrate

  • ATP

  • HTRF® KinEASE™ Kit (Cisbio) or equivalent, including a europium cryptate-labeled anti-phospho antibody and streptavidin-XL665

  • Assay buffer

  • 384-well low-volume white plates

Procedure:

  • Prepare serial dilutions of BAY-091 in DMSO and then in assay buffer.

  • Add 2 µL of diluted BAY-091 or vehicle to the wells of a 384-well plate.

  • Add 4 µL of a mixture containing the PIP4K2A enzyme and the biotinylated PIP substrate in assay buffer.

  • Pre-incubate at room temperature for 15-30 minutes.

  • Initiate the reaction by adding 4 µL of ATP solution in assay buffer.

  • Incubate at room temperature for the desired reaction time.

  • Stop the reaction by adding 10 µL of the HTRF detection mix containing the europium cryptate-labeled antibody and streptavidin-XL665 in detection buffer.

  • Incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the IC50 value for BAY-091.

Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm the target engagement of BAY-091 with PIP4K2A in intact cells.

Materials:

  • Cell line expressing PIP4K2A (e.g., THP-1)

  • BAY-091

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody against PIP4K2A for Western blotting

  • Secondary antibody

  • ECL detection reagents

Procedure:

  • Culture cells to a sufficient density.

  • Treat the cells with various concentrations of BAY-091 or vehicle (DMSO) in culture medium for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble PIP4K2A in the supernatant by Western blotting using a specific anti-PIP4K2A antibody.

  • Quantify the band intensities and plot the percentage of soluble PIP4K2A against the temperature for each BAY-091 concentration.

  • A shift in the melting curve to a higher temperature in the presence of BAY-091 indicates target engagement. The EC50 can be determined by plotting the thermal shift against the compound concentration.

Conclusion

BAY-091 is a well-characterized chemical probe for PIP4K2A, demonstrating high potency, excellent selectivity, and confirmed cellular target engagement.[3] This technical guide provides the necessary information and protocols for researchers to effectively utilize BAY-091 in their studies to further unravel the complex roles of PIP4K2A in health and disease. While BAY-091 did not show antiproliferative activity in p53-deficient tumor cells as initially hypothesized, it remains an invaluable tool for exploring PIP4K2A signaling.[3][4]

References

Foundational

Unraveling the Cellular Impact of BAY-091: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract BAY-091 is a potent and highly selective chemical probe designed to inhibit the enzymatic activity of Phosphatidylinositol-5-Phosphate 4-Kinase Typ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-091 is a potent and highly selective chemical probe designed to inhibit the enzymatic activity of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[1][2] This technical guide provides an in-depth overview of the cellular pathways modulated by BAY-091 treatment. It summarizes key quantitative data, details the experimental protocols used to elucidate its mechanism of action, and presents visual diagrams of the core signaling pathway and experimental workflows. While initially hypothesized to induce apoptosis in p53-deficient tumors through AKT hyperactivation, experimental evidence to date has not supported this downstream effect, highlighting BAY-091's primary role as a specific tool for studying PIP4K2A function.[3][4]

Core Mechanism of Action: Selective Inhibition of PIP4K2A

BAY-091 is a 1,7-naphthyridine-based compound that acts as a reversible, ATP-competitive inhibitor of PIP4K2A.[3][5] The primary molecular function of PIP4K2A is to catalyze the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to produce phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[4][6] By binding to the active site of PIP4K2A, BAY-091 directly blocks this conversion, leading to an accumulation of the substrate PI5P and a reduction in the product PI(4,5)P2.[7]

Kinase Selectivity

Extensive kinase profiling has demonstrated the high selectivity of BAY-091 for PIP4K2A. When tested against a panel of 373 kinases at a concentration of 1 µM, no significant off-target inhibition (>60%) was observed, underscoring its utility as a specific chemical probe.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency and cellular engagement of BAY-091.

Table 1: In Vitro Potency of BAY-091 against PIP4K2A
Assay TypeATP ConcentrationIC50 (nM)Description
ADP-Glo10 µM (low)1.3Measures ADP production as an indicator of kinase activity.[2][8]
ADP-Glo250 µM (medium)2.6Measures ADP production as an indicator of kinase activity.[2][8]
HTRF10 µM (low)8.5Homogeneous Time-Resolved Fluorescence assay quantifying PI(4,5)P2 production.[2][8]
HTRF2 mM (high)16.4Homogeneous Time-Resolved Fluorescence assay quantifying PI(4,5)P2 production.[2][8]
Table 2: Cellular Target Engagement of BAY-091
Assay TypeCell TypeTemperatureEC50 (µM)Description
CETSA (Lysates)THP-160°C1.8Cellular Thermal Shift Assay in cell lysates.[2][9]
CETSA (Intact Cells)THP-156°C1.1Cellular Thermal Shift Assay in intact cells.[2][9]
Table 3: Antiproliferative Activity of BAY-091
Cell Linep53 StatusIC50 (µM)Description
EBC-1Mutant> 30Human lung squamous cell carcinoma.[1]
NCI-H460Wild Type> 30Human large cell lung cancer.[1]

Signaling Pathways Modulated by BAY-091

The primary and direct effect of BAY-091 is the inhibition of PIP4K2A and the subsequent alteration of phosphoinositide levels. The downstream consequences of this inhibition have been a subject of investigation.

The Direct PIP4K2A Signaling Pathway

BAY-091 directly inhibits the conversion of PI5P to PI(4,5)P2. This is the core, experimentally verified mechanism of action.

BAY_091_Direct_Pathway cluster_membrane Cellular Membrane PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A PIP45P2 PI(4,5)P2 PIP4K2A->PIP45P2 BAY091 BAY-091 BAY091->PIP4K2A

Direct inhibition of PIP4K2A by BAY-091.
Hypothesized vs. Observed Downstream Effects

Based on studies involving the depletion of PIP4K2A/B, it was hypothesized that inhibition of PIP4K2A by BAY-091 would lead to hyperactivation of AKT and subsequent apoptosis mediated by reactive oxygen species (ROS), particularly in p53-deficient cancer cells.[3][4] However, treatment with BAY-091 did not produce these effects. Experimental data shows no consistent changes in phospho-AKT (p-AKT) levels or mitochondrial ROS levels in cells treated with BAY-091.[3] Furthermore, BAY-091 did not exhibit significant antiproliferative activity in either p53-mutant or p53-wild-type cell lines.[1][3]

BAY_091_Downstream_Effects cluster_hypothesized Hypothesized Pathway cluster_observed Experimental Observation BAY091 BAY-091 PIP4K2A PIP4K2A Inhibition BAY091->PIP4K2A pAKT p-AKT Hyperactivation PIP4K2A->pAKT Hypothesized No_pAKT No Change in p-AKT PIP4K2A->No_pAKT Observed ROS ROS Increase pAKT->ROS No_ROS No Consistent Change in ROS Apoptosis Apoptosis (p53-deficient cells) ROS->Apoptosis No_Proliferation No Antiproliferative Effect

Hypothesized vs. observed downstream effects of BAY-091.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Kinase Reaction: Recombinant PIP4K2A is incubated with its substrate (PI5P) and ATP in a reaction buffer. The reaction is initiated by the addition of ATP.

  • ATP Depletion: After a set incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the resulting luminescence is measured with a luminometer. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.[10][11]

ADP_Glo_Workflow Start Kinase Reaction (PIP4K2A, PI5P, ATP, BAY-091) Depletion Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Start->Depletion Conversion Add Kinase Detection Reagent (Convert ADP to ATP) Depletion->Conversion Detection Measure Luminescence (Luciferase/Luciferin) Conversion->Detection

Workflow for the ADP-Glo™ Kinase Assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a drug with its target protein in a cellular environment.[12]

  • Cell Treatment: Intact cells (e.g., THP-1) are treated with varying concentrations of BAY-091 or a vehicle control.

  • Heat Challenge: The treated cells are heated to a specific temperature, causing proteins to denature and aggregate.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of soluble PIP4K2A remaining in the supernatant is quantified, typically by Western blotting. Ligand-bound protein is more thermally stable and will remain soluble at higher temperatures.[13]

CETSA_Workflow Start Treat Cells with BAY-091 Heat Heat Challenge (Induce protein denaturation) Start->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation (Separate soluble and aggregated proteins) Lysis->Centrifugation Analysis Quantify Soluble PIP4K2A (e.g., Western Blot) Centrifugation->Analysis

Workflow for the Cellular Thermal Shift Assay (CETSA).
Caco-2 Permeability Assay

This assay is used to predict the in vivo intestinal permeability of a compound.

  • Cell Culture: Caco-2 cells are cultured on a semi-permeable membrane in a Transwell® system until they form a differentiated monolayer with tight junctions.

  • Compound Addition: BAY-091 is added to either the apical (A) or basolateral (B) chamber of the Transwell® system.

  • Incubation and Sampling: The system is incubated, and samples are taken from the receiving chamber at various time points.

  • Quantification: The concentration of BAY-091 in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated. This can be performed in both directions (A to B and B to A) to determine if the compound is subject to active efflux.[14][15]

Conclusion

BAY-091 is a highly potent and selective inhibitor of PIP4K2A, making it an invaluable tool for probing the function of this lipid kinase. Its primary and confirmed cellular effect is the direct inhibition of PI5P to PI(4,5)P2 conversion. While initial hypotheses suggested downstream effects on AKT signaling and apoptosis in p53-deficient cancer cells, these have not been substantiated by experimental data using BAY-091. Therefore, the principal utility of BAY-091 lies in its specific on-target activity, enabling researchers to dissect the direct roles of PIP4K2A in various cellular processes. Future studies utilizing this probe will be crucial in further delineating the complex signaling networks in which PIP4K2A participates.

References

Exploratory

Unraveling the Biological Targets of BAY-091: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the biological targets of BAY-091, a potent and selective chemical probe. The document de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological targets of BAY-091, a potent and selective chemical probe. The document details the quantitative data associated with its activity, the experimental protocols for its characterization, and the signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential and mechanism of action of PIP4K2A inhibitors.

Core Data Presentation

BAY-091 is a highly potent and selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[1][2] Its inhibitory activity has been quantified through various biochemical and cellular assays, the results of which are summarized below. For comparative studies, BAY-0361 is the inactive enantiomer and serves as a negative control.

In Vitro Potency of BAY-091 Against PIP4K2A
Assay FormatATP ConcentrationIC₅₀ (nM)Reference
ADP-Glo10 µM (low)1.3[3]
ADP-Glo250 µM (medium)2.6
HTRF10 µM (low)8.5[3]
HTRF2 mM (high)16.4[3]
Cellular Target Engagement of BAY-091
Assay FormatCell TypeTemperatureEC₅₀ (µM)Reference
CETSA (Intact Cells)THP-156 °C1.1
CETSA (Cell Lysates)THP-160 °C1.8

Signaling Pathway Modulated by BAY-091

BAY-091 exerts its effect by inhibiting PIP4K2A, a lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂).[2][3] This inhibition leads to an accumulation of PI5P and a decrease in the cellular pool of PI(4,5)P₂. PI(4,5)P₂ is a critical second messenger involved in numerous signaling pathways, including the PI3K/AKT pathway, which is frequently dysregulated in cancer.[4] By modulating the levels of these phosphoinositides, BAY-091 can impact downstream cellular processes such as cell growth, proliferation, and survival.

PIP4K2A_Signaling_Pathway cluster_downstream Downstream Signaling PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P₂ PIP4K2A->PI45P2 Phosphorylation PI3K PI3K PI45P2->PI3K Activation AKT AKT PI3K->AKT Activation Cell_Processes Cell Growth, Proliferation, Survival AKT->Cell_Processes Regulation BAY091 BAY-091 BAY091->PIP4K2A Inhibition

PIP4K2A Signaling Pathway and Inhibition by BAY-091.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize BAY-091 are provided below. These protocols are based on established methods and the specific details reported in the primary literature.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • PIP4K2A enzyme

  • BAY-091 (and BAY-0361 for control)

  • PI5P substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Protocol:

  • Prepare serial dilutions of BAY-091 and the negative control, BAY-0361, in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 2 µL of PIP4K2A enzyme in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture of PI5P substrate and ATP. The final ATP concentrations should be 10 µM (low) and 250 µM (medium).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate IC₅₀ values from the dose-response curves.

ADP_Glo_Workflow A Prepare serial dilutions of BAY-091 B Add compound to 384-well plate A->B C Add PIP4K2A enzyme B->C D Add PI5P substrate and ATP (10 µM or 250 µM final) C->D E Incubate for 60 min at RT D->E F Add ADP-Glo™ Reagent E->F G Incubate for 40 min at RT F->G H Add Kinase Detection Reagent G->H I Incubate for 30-60 min at RT H->I J Measure luminescence I->J K Calculate IC₅₀ J->K

Workflow for the ADP-Glo™ Kinase Assay.
HTRF® Kinase Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure kinase activity.

Materials:

  • PIP4K2A enzyme

  • BAY-091

  • Biotinylated PI5P substrate

  • ATP

  • HTRF® Kinase Assay Kit (Cisbio)

  • 384-well low-volume white plates

Protocol:

  • Prepare serial dilutions of BAY-091 in DMSO.

  • Add compound dilutions to the wells of a 384-well plate.

  • Add PIP4K2A enzyme and biotinylated PI5P substrate to the wells.

  • Initiate the reaction by adding ATP. The final ATP concentrations should be 10 µM (low) and 2 mM (high).

  • Incubate the reaction at room temperature for the optimized duration.

  • Stop the reaction by adding a detection mixture containing Eu³⁺-cryptate labeled anti-phospho antibody and streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio and determine the IC₅₀ values.

HTRF_Workflow A Prepare serial dilutions of BAY-091 B Add compound to 384-well plate A->B C Add PIP4K2A and biotinylated PI5P B->C D Add ATP (10 µM or 2 mM final) C->D E Incubate at RT D->E F Add HTRF detection reagents E->F G Incubate for 60 min at RT F->G H Read HTRF signal G->H I Calculate IC₅₀ H->I

Workflow for the HTRF® Kinase Assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • THP-1 cells

  • BAY-091

  • Cell lysis buffer

  • Antibodies against PIP4K2A and a loading control (e.g., GAPDH)

  • Western blotting reagents and equipment

Protocol:

  • Culture THP-1 cells to the desired confluency.

  • Treat intact cells or cell lysates with various concentrations of BAY-091 or vehicle (DMSO) for 1 hour at 37°C.

  • Heat the samples at a specific temperature (56°C for intact cells, 60°C for lysates) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • For intact cells, lyse the cells after the heat treatment.

  • Centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the soluble fraction.

  • Analyze the samples by Western blotting using an anti-PIP4K2A antibody.

  • Quantify the band intensities and normalize to a loading control.

  • Plot the amount of soluble PIP4K2A as a function of the BAY-091 concentration to determine the EC₅₀ value.

CETSA_Workflow A Treat cells/lysates with BAY-091 B Heat shock at specific temperature (56°C or 60°C) A->B C Cool to room temperature B->C D Lyse cells (if intact) C->D E Centrifuge to pellet aggregates D->E F Collect supernatant (soluble proteins) E->F G Western blot for PIP4K2A F->G H Quantify band intensity G->H I Calculate EC₅₀ H->I

Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for BAY-091 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures. Introduction BAY-091 is a potent and highly selective chemical probe that acts as an inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K...

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BAY-091 is a potent and highly selective chemical probe that acts as an inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[1][2] PIP4K2A is a lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling molecule involved in various cellular processes. Due to its high selectivity, BAY-091 serves as a valuable tool for investigating the cellular functions of PIP4K2A and its role in signaling pathways. These application notes provide detailed protocols for the use of BAY-091 in cell culture experiments, including cell line-specific culture conditions, treatment protocols, and methods for assessing target engagement and downstream effects.

Product Information

CharacteristicDescription
Product Name BAY-091
Target Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A)
CAS Number 2922280-34-8
Molecular Formula C₂₆H₂₁FN₄O₂
Molecular Weight 440.48 g/mol
Solubility Soluble up to 50 mM in DMSO with gentle warming.[3]
Storage Store as a dry powder or in DMSO stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Negative Control BAY-0361 is recommended as a negative control for in vitro experiments.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of BAY-091 against its target, PIP4K2A.

Table 1: In Vitro Potency of BAY-091

Assay FormatATP ConcentrationIC₅₀ (nM)Reference
ADP Quantification10 µM1.3[4]
ADP Quantification250 µM2.6[4]
HTRF (PI(4,5)P2 Quantification)10 µM8.5[4]
HTRF (PI(4,5)P2 Quantification)2 mM16.4[4][5][6]

Table 2: Cellular Target Engagement and Activity of BAY-091

Cell LineAssayTemperature (°C)EC₅₀ (µM)Reference
THP-1 (intact cells)CETSA561.1[4]
THP-1 (lysates)CETSA601.8[4]
EBC-1Antiproliferative Assay (72h)N/A30[7]
K562 and KU812Reduction of Hb γ chain (24h)N/A1[7]

Signaling Pathway

BAY-091 selectively inhibits PIP4K2A, which plays a crucial role in phosphoinositide metabolism. The primary function of PIP4K2A is to phosphorylate PI5P to generate PI(4,5)P2. This can influence various downstream signaling events. The hypothesized, though not consistently observed, connection to the AKT pathway is also depicted.

BAY091_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PIP45P2 PI(4,5)P2 AKT_pathway Downstream Signaling (e.g., AKT pathway - debated) PIP45P2->AKT_pathway Potential Regulation PIP4K2A->PIP45P2 Phosphorylation BAY091 BAY-091 BAY091->PIP4K2A Inhibition

Caption: Mechanism of BAY-091 action on the PIP4K2A signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of BAY-091 in cell culture.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with BAY-091 and controls start->treatment incubation Incubate for desired time treatment->incubation harvest Harvest Cells incubation->harvest analysis Perform Downstream Assays harvest->analysis cetsa CETSA analysis->cetsa Target Engagement proliferation Proliferation Assay analysis->proliferation Cell Viability western Western Blot analysis->western Signaling end Data Analysis cetsa->end proliferation->end western->end

Caption: General experimental workflow for BAY-091 cell culture studies.

Experimental Protocols

Cell Culture

The following are general guidelines for the culture of cell lines previously used in studies with BAY-091. Optimal conditions may vary, and it is recommended to refer to the specific supplier's instructions.

Table 3: Cell Line Culture Conditions

Cell LineCell TypeGrowth MediumSubculture
K562 Human chronic myelogenous leukemia (suspension)RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin.[1][5]Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.[8] Split every 2-3 days.
KU812 Human chronic myelogenous leukemia (suspension)RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin.Maintain cell density between 3x10⁵ and 3x10⁶ cells/mL. Add fresh medium every 2-3 days.
THP-1 Human acute monocytic leukemia (suspension)RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin.[2][9]Maintain cell density between 2x10⁵ and 8x10⁵ cells/mL.[6] Split every 3-4 days.
EBC-1 Human lung squamous cell carcinoma (adherent)EMEM or RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin.[10]Split at 70-90% confluency.[11] Use Trypsin-EDTA for detachment.
NCI-H460 Human large cell lung cancer (adherent)RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin + 10mM HEPES + 1mM Sodium Pyruvate.[12][13]Split at 70-80% confluency.[12] Use Accutase or Trypsin-EDTA for detachment.
Preparation of BAY-091 Stock Solution
  • Prepare a high-concentration stock solution of BAY-091 (e.g., 10 mM) in sterile DMSO.

  • Gently warm the solution if necessary to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for short-term use or -80°C for long-term storage.

BAY-091 Treatment Protocol
  • Seed cells at the desired density in appropriate culture vessels. For adherent cells, allow them to attach overnight.

  • On the day of treatment, prepare fresh dilutions of BAY-091 from the stock solution in the appropriate cell culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

  • Include a vehicle control (DMSO) at the same final concentration as the highest BAY-091 concentration used.

  • If available, include the negative control compound, BAY-0361, at the same concentrations as BAY-091.

  • Remove the existing medium from the cells and replace it with the medium containing BAY-091, the negative control, or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

  • Cells treated with BAY-091 or vehicle control

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)

  • PCR tubes or plate

  • Thermocycler

  • Centrifuge

  • Reagents for Western blotting or another protein detection method

Protocol:

  • Harvest cells after treatment with BAY-091 or vehicle control.

  • Wash the cells with PBS and resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler, followed by a cooling step.

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble PIP4K2A in the supernatant by Western blot or another quantitative protein detection method.

  • A positive thermal shift (i.e., more soluble protein at higher temperatures in the presence of BAY-091) indicates target engagement.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • 96-well plate with treated cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with a range of BAY-091 concentrations as described above.

  • At the end of the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark, shaking on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Downstream Signaling

Western blotting can be used to assess the effect of BAY-091 on the phosphorylation status of proteins in signaling pathways potentially downstream of PIP4K2A, such as the AKT pathway.

Materials:

  • Cell lysates from treated cells

  • Lysis buffer containing protease and phosphatase inhibitors

  • Reagents for SDS-PAGE and protein transfer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-PIP4K2A, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse cells treated with BAY-091 and controls in ice-cold lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Troubleshooting

IssuePossible CauseSuggested Solution
Inconsistent results Cell passage number too highUse cells within a consistent and low passage number range.
Incomplete dissolution of BAY-091Ensure the compound is fully dissolved in DMSO before further dilution.
Low signal in Western blot for phospho-proteins Phosphatase activity during sample preparationUse pre-chilled buffers and always include phosphatase inhibitors in the lysis buffer.
Inappropriate blocking bufferUse 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can increase background.
High background in assays Non-specific binding of antibodiesOptimize antibody concentrations and blocking conditions.
Contamination of cell culturesRegularly check cell cultures for contamination.

References

Application

Application Note & Protocol: Measuring BAY-091 Potency using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed protocol for determining the potency of BAY-091, a selective inhibitor of Phosphatidylinositol-5-Phosphat...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the potency of BAY-091, a selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The protocol outlines the experimental workflow, data analysis, and expected results for characterizing the inhibitory activity of BAY-091 on its target kinase.

Introduction

BAY-091 is a potent and highly selective chemical probe for the lipid kinase PIP4K2A.[1] This enzyme plays a crucial role in cell signaling by catalyzing the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a key secondary messenger involved in various cellular processes.[2][3] Dysregulation of PIP4K2A activity has been implicated in cancer, making it an important target for drug discovery.[2][3]

Accurately quantifying the potency of inhibitors like BAY-091 is essential for their characterization. The HTRF assay is a robust, high-throughput method ideal for this purpose.[4] It is a fluorescence resonance energy transfer (FRET)-based technology that measures the enzymatic production of PI(4,5)P2 in a homogeneous format, minimizing handling steps and improving accuracy.[4][5]

Principle of the HTRF Kinase Assay

The HTRF assay for PIP4K2A measures the accumulation of the phosphorylated product, PI(4,5)P2. The assay utilizes a substrate (PI5P) and a specific antibody that recognizes the product. These components are labeled with fluorescent dyes (a donor and an acceptor) that enable FRET when in close proximity. In this specific application, the assay quantifies the PI(4,5)P2 produced by PIP4K2A. Inhibition of the enzyme by BAY-091 leads to a decrease in product formation, resulting in a reduced HTRF signal.

BAY-091 Signaling Pathway Involvement

BAY-091 directly inhibits the catalytic activity of PIP4K2A, blocking the phosphorylation of PI5P. This action modulates the cellular levels of PI(4,5)P2, thereby affecting downstream signaling pathways.

PIP4K2A_Pathway cluster_reaction PIP4K2A Catalytic Reaction PI5P PI5P (Substrate) PIP4K2A PIP4K2A (Enzyme) PI5P->PIP4K2A ATP ATP ATP->PIP4K2A PIP45P2 PI(4,5)P2 (Product) PIP4K2A->PIP45P2 ADP ADP PIP4K2A->ADP BAY091 BAY-091 (Inhibitor) BAY091->PIP4K2A

Caption: PIP4K2A signaling pathway and the inhibitory action of BAY-091.

Data Presentation: Potency of BAY-091

The inhibitory potency of BAY-091 against PIP4K2A has been determined using HTRF assays that quantify the production of PI(4,5)P2. The potency is typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value is dependent on the concentration of ATP used in the assay, as BAY-091 is an ATP-competitive inhibitor.

Assay FormatATP ConcentrationBAY-091 IC50 (nM)Reference
HTRF (PI(4,5)P2 quantification)10 µM (Low ATP)8.5[6][7]
HTRF (PI(4,5)P2 quantification)2 mM (High ATP)16.4[6][7]

Experimental Protocols

This section provides a detailed methodology for determining the IC50 of BAY-091 against PIP4K2A in a 384-well plate format.

Required Materials
  • Enzyme: Recombinant human PIP4K2A

  • Inhibitor: BAY-091

  • Substrate: PI5P

  • Cofactor: Adenosine triphosphate (ATP)

  • Detection Reagents: HTRF detection kit for PI(4,5)P2 (containing Europium cryptate-labeled anti-PI(4,5)P2 antibody and an acceptor molecule)

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • Plate: Low-volume, 384-well white or black assay plates

  • Instrumentation: HTRF-compatible microplate reader

HTRF Assay Principle Diagram

The assay measures the kinase-dependent production of PI(4,5)P2. A specific anti-PI(4,5)P2 antibody labeled with Europium (Eu3+) cryptate (donor) and an acceptor fluorophore are used for detection. When the product is formed, the donor and acceptor are brought into proximity, generating a FRET signal. BAY-091 prevents this, reducing the signal.

HTRF_Principle HTRF Assay Principle for PIP4K2A cluster_active High Enzyme Activity (No Inhibition) cluster_inhibited Low Enzyme Activity (BAY-091 Inhibition) PIP4K2A_A PIP4K2A Product_A PI(4,5)P2 Product PIP4K2A_A->Product_A Phosphorylation PI5P_A PI5P Substrate ATP_A ATP Acceptor_A Acceptor Product_A->Acceptor_A FRET High HTRF Signal Product_A->FRET FRET Antibody_A Eu-Antibody Antibody_A->Product_A BAY091_I BAY-091 PIP4K2A_I PIP4K2A BAY091_I->PIP4K2A_I PI5P_I PI5P Substrate ATP_I ATP Antibody_I Eu-Antibody NoFRET Low HTRF Signal Acceptor_I Acceptor

Caption: Principle of the HTRF assay for measuring PIP4K2A inhibition.

Experimental Workflow

The following protocol is a general guideline and should be optimized for specific laboratory conditions and reagent concentrations.

Assay_Workflow start Start prep 1. Prepare Reagents - Dilute BAY-091 (11-point series) - Prepare Enzyme, Substrate, ATP solutions start->prep dispense_cpd 2. Dispense Compound - Add 2 µL of BAY-091 dilutions, DMSO (controls) to 384-well plate prep->dispense_cpd add_enzyme 3. Add Enzyme - Add 4 µL of PIP4K2A solution - Incubate for 15 min at RT dispense_cpd->add_enzyme add_substrate 4. Initiate Reaction - Add 4 µL of Substrate/ATP mix - Incubate for 60 min at RT add_enzyme->add_substrate add_detection 5. Stop and Detect - Add 10 µL of HTRF detection mix (contains EDTA) - Incubate for 60 min at RT add_substrate->add_detection read_plate 6. Read Plate - Read on HTRF reader (Ex: 320 nm, Em: 620 nm & 665 nm) add_detection->read_plate end End read_plate->end

Caption: Step-by-step experimental workflow for the PIP4K2A HTRF assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a serial dilution series of BAY-091 in 100% DMSO. A typical 11-point, 3-fold dilution series starting from 10 µM is recommended.

    • Transfer 2 µL of each dilution, as well as DMSO for positive (no inhibitor) and negative (no enzyme) controls, into the wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare the PIP4K2A enzyme solution in assay buffer to the desired final concentration.

    • Add 4 µL of the enzyme solution to the wells containing the compound. For negative control wells, add 4 µL of assay buffer without the enzyme.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a master mix of the PI5P substrate and ATP in the assay buffer. The final concentration of ATP should match the desired experimental condition (e.g., 10 µM for low ATP, 2 mM for high ATP).

    • Add 4 µL of the substrate/ATP mix to all wells to start the enzymatic reaction. The total reaction volume is now 10 µL.

    • Incubate the plate for 60 minutes at room temperature. This time should be within the linear range of the reaction, which should be determined during assay development.

  • Detection:

    • Prepare the HTRF detection reagent mix according to the manufacturer's instructions. This mix typically contains the Europium-labeled antibody, the acceptor molecule, and an EDTA solution to stop the reaction.

    • Add 10 µL of the detection mix to each well. The final volume is 20 µL.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader. Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) following excitation at ~320-340 nm.

Data Analysis
  • Calculate the HTRF Ratio: For each well, calculate the HTRF ratio using the following formula:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Normalize the Data: Convert the ratio values to percent inhibition using the positive (0% inhibition, DMSO only) and negative (100% inhibition, no enzyme) controls:

    • % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Neg_Ctrl) / (Ratio_Pos_Ctrl - Ratio_Neg_Ctrl))

  • Generate IC50 Curve:

    • Plot the percent inhibition against the logarithm of the BAY-091 concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Summary

This application note provides a comprehensive framework for measuring the potency of BAY-091 against its target, PIP4K2A, using an HTRF assay. The detailed protocol and workflow diagrams offer a clear guide for researchers to implement this assay. By following this methodology, laboratories can robustly and accurately characterize the inhibitory activity of BAY-091 and other potential PIP4K2A inhibitors, facilitating drug discovery and development efforts.

References

Method

Application Notes and Protocols for BAY-091 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the use of BAY-091, a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate 4-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BAY-091, a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), in a variety of in vitro experimental settings. Detailed protocols for key assays are provided to facilitate the investigation of PIP4K2A signaling and the effects of its inhibition.

BAY-091 is a valuable chemical probe for elucidating the cellular functions of PIP4K2A.[1][2] It has been characterized in biochemical and cellular assays, demonstrating high potency and selectivity.[1]

Quantitative Data Summary

The following table summarizes the in vitro and cellular activity of BAY-091 across various assays. This data is essential for determining the appropriate concentration range for your experiments.

Assay TypeTarget/Cell LineParameterValueATP ConcentrationReference
Biochemical Assays
ADP-GloPIP4K2AIC501.3 nM10 µM[3][4][5]
PIP4K2AIC502.6 nM250 µM[3]
HTRFPIP4K2AIC508.5 nM10 µM[3][4][5]
PIP4K2AIC5016.4 nM2 mM[3][4][5]
Cellular Assays
CETSA (Lysates)PIP4K2AEC501.8 µMN/A[3]
CETSA (Intact Cells)PIP4K2AEC501.1 µMN/A[3]
AntiproliferationEBC-1 (p53 mutant)IC5030 µMN/A[6][7]
AntiproliferationNCI-H460 (p53 wt)IC50> 30 µMN/A[6][7]
AntiproliferationTHP-1 (p53 mutant)IC50> 30 µMN/A[6][7]
Hemoglobin γ productionK562 and KU812Effective Conc.1 µMN/A[6][7]

Signaling Pathway

BAY-091 targets PIP4K2A, a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). PI(4,5)P2 is a critical second messenger involved in numerous cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking.[8] The inhibition of PIP4K2A by BAY-091 leads to a decrease in PI(4,5)P2 levels and an accumulation of PI5P, thereby modulating downstream signaling pathways.[8]

BAY091_Signaling_Pathway BAY-091 Mechanism of Action cluster_membrane Cell Membrane PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI(4,5)P2 PI(4,5)P2 PIP4K2A->PI(4,5)P2 Phosphorylation Downstream Signaling Downstream Signaling PI(4,5)P2->Downstream Signaling Activates BAY-091 BAY-091 BAY-091->PIP4K2A Inhibition

Caption: Mechanism of action of BAY-091.

Experimental Protocols

Preparation of BAY-091 Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution of BAY-091 in 100% DMSO. For example, to make a 10 mM stock, dissolve 4.4047 mg of BAY-091 (MW: 440.47 g/mol ) in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for determining the IC50 value of BAY-091 against PIP4K2A.

Workflow:

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction Incubation (PIP4K2A, PI5P, ATP, BAY-091) Start->Kinase_Reaction Add_ADP_Glo 2. Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) Kinase_Reaction->Add_ADP_Glo Incubate_1 3. Incubate 40 min at RT Add_ADP_Glo->Incubate_1 Add_Detection_Reagent 4. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_1->Add_Detection_Reagent Incubate_2 5. Incubate 30-60 min at RT Add_Detection_Reagent->Incubate_2 Read_Luminescence 6. Read Luminescence Incubate_2->Read_Luminescence End End Read_Luminescence->End

Caption: ADP-Glo™ kinase assay workflow.

Procedure:

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • PIP4K2A Enzyme: Dilute the PIP4K2A enzyme to the desired concentration in kinase buffer.

    • Substrate: Prepare the lipid substrate (PI5P).

    • ATP Solution: Prepare an ATP solution at the desired concentration (e.g., 10 µM or 250 µM) in kinase buffer.

    • BAY-091 Dilutions: Prepare a serial dilution of BAY-091 in DMSO, and then dilute further in kinase buffer to the final desired concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of 2x BAY-091 solution to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x enzyme/substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each BAY-091 concentration and determine the IC50 value using a suitable data analysis software.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a method to confirm the target engagement of BAY-091 with PIP4K2A in intact cells.

Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge & Lysis cluster_detection Protein Detection Cell_Culture 1. Culture Cells Compound_Treatment 2. Treat cells with BAY-091 or DMSO Cell_Culture->Compound_Treatment Incubate_Cells 3. Incubate at 37°C Compound_Treatment->Incubate_Cells Heat_Challenge 4. Heat cells at various temperatures Incubate_Cells->Heat_Challenge Cell_Lysis 5. Lyse cells Heat_Challenge->Cell_Lysis Centrifugation 6. Centrifuge to pellet aggregates Cell_Lysis->Centrifugation Collect_Supernatant 7. Collect supernatant (soluble proteins) Centrifugation->Collect_Supernatant Western_Blot 8. Western Blot for PIP4K2A Collect_Supernatant->Western_Blot Analyze_Results 9. Analyze band intensity Western_Blot->Analyze_Results

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Procedure:

  • Cell Culture and Treatment:

    • Culture your cells of interest (e.g., K-562) to a sufficient density.

    • Treat the cells with the desired concentrations of BAY-091 (e.g., 1 µM, 3 µM) or DMSO as a vehicle control for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for PIP4K2A.

    • Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for PIP4K2A at each temperature.

    • Plot the normalized band intensities against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of BAY-091 indicates target engagement.

Cell Proliferation Assay

This protocol can be used to assess the effect of BAY-091 on the proliferation of cancer cell lines.

Procedure:

  • Cell Seeding:

    • Seed cells (e.g., EBC-1, NCI-H460, THP-1) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of BAY-091. Include a DMSO vehicle control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Calculate the percent viability relative to the DMSO control for each concentration of BAY-091.

    • Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. It is recommended to include a negative control compound, such as BAY-0361, for best interpretation of the data.[3] BAY-091 is recommended for in vitro use only and is not suitable for in vivo studies.[3]

References

Application

Application of BAY-091 in High-Throughput Screening for PIP4K2A Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction BAY-091 is a potent and highly selective chemical probe for the lipid kinase PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha)....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-091 is a potent and highly selective chemical probe for the lipid kinase PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha).[1][2] Identified through a comprehensive high-throughput screening (HTS) campaign, BAY-091 serves as a valuable tool for elucidating the physiological and pathological roles of PIP4K2A.[1][3] This enzyme catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a critical signaling molecule involved in various cellular processes.[1] Dysregulation of PIP4K2A has been implicated in cancer, particularly in tumors with p53 mutations.[1][4] This document provides detailed application notes and protocols for the use of BAY-091 in HTS and subsequent target engagement studies.

Mechanism of Action

BAY-091 acts as an ATP-competitive inhibitor of PIP4K2A.[5] Its high potency and selectivity make it an excellent tool for studying the specific functions of this kinase. The discovery of BAY-091 was the result of a large-scale screening of approximately 3.9 million compounds.[3]

Data Presentation

The inhibitory activity of BAY-091 against PIP4K2A has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Assay FormatATP ConcentrationIC50 (nM)Reference
ADP-Glo™ Kinase Assay10 µM (low)1.3[3][5]
HTRF Assay10 µM (low)8.5[5]
HTRF Assay2 mM (high)16[3][6]

Table 1: In Vitro Inhibitory Potency of BAY-091 against PIP4K2A.

Cellular AssayCell LineEC50 (µM)Reference
Cellular Thermal Shift Assay (CETSA) - Intact CellsTHP-11.1[3]
Cellular Thermal Shift Assay (CETSA) - Cell LysatesTHP-11.8[3]

Table 2: Cellular Target Engagement of BAY-091.

Signaling Pathway

The following diagram illustrates the role of PIP4K2A in the phosphoinositide signaling pathway and the inhibitory action of BAY-091.

PIP4K2A_Pathway cluster_membrane Cell Membrane cluster_inhibition Inhibition cluster_downstream Downstream Signaling PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PIP2 PI(4,5)P2 Downstream Actin Cytoskeleton Signaling Cascades PIP2->Downstream PIP4K2A->PIP2 Product BAY091 BAY-091 BAY091->PIP4K2A Inhibits

Caption: PIP4K2A catalyzes the phosphorylation of PI5P to PI(4,5)P2, which is inhibited by BAY-091.

Experimental Protocols

High-Throughput Screening for PIP4K2A Inhibitors using ADP-Glo™ Kinase Assay

This protocol outlines a representative HTS workflow for identifying inhibitors of PIP4K2A, based on the methodology that led to the discovery of BAY-091.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection cluster_analysis Data Analysis Compound_Library Compound Library (e.g., 3.9 million compounds) Dispense Dispense Compounds into 384-well plates Compound_Library->Dispense Reagent_Prep Prepare Reagents: - PIP4K2A Enzyme - PI5P Substrate - 10 µM ATP - ADP-Glo™ Reagents Add_Enzyme_Substrate Add PIP4K2A and PI5P Reagent_Prep->Add_Enzyme_Substrate Dispense->Add_Enzyme_Substrate Add_ATP Initiate Reaction with ATP Add_Enzyme_Substrate->Add_ATP Incubate_60min Incubate for 60 min at Room Temperature Add_ATP->Incubate_60min Add_ADPGlo_Reagent Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate_60min->Add_ADPGlo_Reagent Incubate_40min Incubate for 40 min Add_ADPGlo_Reagent->Incubate_40min Add_Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_40min->Add_Kinase_Detection Incubate_30_60min Incubate for 30-60 min Add_Kinase_Detection->Incubate_30_60min Read_Luminescence Read Luminescence Incubate_30_60min->Read_Luminescence Data_Normalization Normalize Data Read_Luminescence->Data_Normalization Hit_Identification Identify Hits (Significant reduction in luminescence) Data_Normalization->Hit_Identification

Caption: Workflow for a high-throughput screen to identify PIP4K2A inhibitors.

Materials:

  • PIP4K2A enzyme

  • Phosphatidylinositol-5-phosphate (PI5P) substrate

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Compound library

  • Multichannel pipettes and/or automated liquid handling systems

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense test compounds from the library into 384-well assay plates. Typically, a final concentration of 10 µM is used for primary screening. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).

  • Enzyme and Substrate Addition: Prepare a master mix containing the PIP4K2A enzyme and PI5P substrate in kinase reaction buffer. Add this mix to each well of the assay plate.

  • Reaction Initiation: To start the kinase reaction, add ATP to each well to a final concentration of 10 µM.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction in each well. This will stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plates for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously initiates a luciferase-based reaction that produces a luminescent signal.

  • Incubation: Incubate the plates for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal in the presence of a test compound indicates inhibition of PIP4K2A.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to confirm the binding of BAY-091 to PIP4K2A in a cellular context.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heat_shock Heat Challenge cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cell_Culture Culture THP-1 cells Harvest_Cells Harvest and resuspend cells Cell_Culture->Harvest_Cells Treat_Cells Treat cells with BAY-091 (or vehicle control) Harvest_Cells->Treat_Cells Incubate_Cells Incubate for 1 hour at 37°C Treat_Cells->Incubate_Cells Aliquot_Cells Aliquot cell suspension into PCR tubes Incubate_Cells->Aliquot_Cells Heat_Challenge Heat at a range of temperatures (e.g., 40-70°C) for 3 min Aliquot_Cells->Heat_Challenge Cool_Cells Cool to 4°C Heat_Challenge->Cool_Cells Freeze_Thaw_Lysis Lyse cells via freeze-thaw cycles Cool_Cells->Freeze_Thaw_Lysis Centrifuge Centrifuge to pellet aggregated proteins Freeze_Thaw_Lysis->Centrifuge Collect_Supernatant Collect supernatant (soluble protein fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze soluble PIP4K2A by Western Blot Collect_Supernatant->Western_Blot Quantify_Bands Quantify band intensity Western_Blot->Quantify_Bands Plot_Data Plot protein abundance vs. temperature Quantify_Bands->Plot_Data Determine_Shift Determine thermal shift and EC50 Plot_Data->Determine_Shift

Caption: Workflow for the Cellular Thermal Shift Assay to confirm target engagement.

Materials:

  • THP-1 cells

  • Cell culture medium and reagents

  • BAY-091

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Reagents and equipment for cell lysis (e.g., liquid nitrogen)

  • Reagents and equipment for Western blotting (SDS-PAGE, antibodies against PIP4K2A, secondary antibodies, detection reagents)

Procedure:

  • Cell Culture and Treatment: Culture THP-1 cells to the desired density. Harvest the cells and resuspend them in fresh culture medium. Treat the cells with various concentrations of BAY-091 or DMSO as a vehicle control. Incubate for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by subjecting them to three cycles of rapid freezing in liquid nitrogen and thawing at 37°C.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for PIP4K2A. Following incubation with a secondary antibody, detect the protein bands using an appropriate detection system.

  • Data Analysis: Quantify the intensity of the PIP4K2A bands at each temperature for both the BAY-091-treated and vehicle-treated samples. The binding of BAY-091 will stabilize PIP4K2A, resulting in more soluble protein at higher temperatures compared to the control. Plot the percentage of soluble protein against temperature to generate melting curves and determine the thermal shift and EC50 value.

Conclusion

BAY-091 is a critical tool for investigating the function of PIP4K2A. The protocols provided herein offer a framework for utilizing BAY-091 in high-throughput screening campaigns to identify novel inhibitors and for confirming target engagement in a cellular setting. These methods are fundamental to the early stages of drug discovery and the validation of PIP4K2A as a therapeutic target.

References

Method

Application Notes and Protocols: Western Blot Analysis of PIP4K2A Inhibition by BAY-091

For Researchers, Scientists, and Drug Development Professionals Introduction Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase that plays a crucial role in cellular signaling by catalyzin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[1][2][3] Dysregulation of PIP4K2A has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[4] BAY-091 is a potent and highly selective chemical probe for inhibiting PIP4K2A, serving as a valuable tool for studying its biological functions and potential as a drug target.[2]

These application notes provide a comprehensive guide to utilizing Western blot analysis for characterizing the inhibition of PIP4K2A by BAY-091. This document includes detailed protocols, data presentation guidelines, and visual representations of the associated signaling pathway and experimental workflow.

Data Presentation

While specific quantitative Western blot data for the effects of BAY-091 on protein levels are not extensively published, a key study by Wortmann et al. (2021) investigated the impact of BAY-091 on the phosphorylation of AKT (p-AKT), a downstream signaling component. Their findings indicated that treatment with BAY-091 did not result in a significant change in p-AKT levels in THP-1 cells.

The following table provides a representative summary of hypothetical quantitative Western blot data, illustrating a dose-dependent inhibition of a downstream marker of PIP4K2A activity by BAY-091. This table is intended for illustrative purposes to guide data presentation.

Table 1: Representative Quantitative Western Blot Analysis of a PIP4K2A Downstream Marker Following BAY-091 Treatment

Treatment GroupBAY-091 Concentration (nM)Normalized Band Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
Vehicle Control (DMSO)01.000.081.0
BAY-09110.850.060.85
BAY-091100.620.050.62
BAY-0911000.310.040.31
BAY-09110000.150.030.15

Note: Data are hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions, cell line, and target protein.

Signaling Pathway

PIP4K2A is a key enzyme in phosphoinositide signaling. Its primary function is to phosphorylate PI5P to generate PI(4,5)P2. PI(4,5)P2 is a precursor for important second messengers, such as diacylglycerol (DAG) and inositol trisphosphate (IP3), and also directly interacts with and regulates various cellular proteins. The activity of PIP4K2A can influence multiple downstream pathways, including the PI3K/AKT signaling axis, although the relationship is complex and may be cell-type dependent.

PIP4K2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Catalysis PI3K PI3K PI45P2->PI3K PLC PLC PI45P2->PLC PIP3 PI(3,4,5)P3 PI3K->PIP3 pAKT p-AKT PIP3->pAKT Activation DAG_IP3 DAG + IP3 PLC->DAG_IP3 Ca_PKC Ca2+ release & PKC activation DAG_IP3->Ca_PKC AKT AKT Downstream Downstream Signaling pAKT->Downstream Cell Survival, Growth, Proliferation BAY091 BAY-091 BAY091->PIP4K2A Inhibition

Caption: PIP4K2A Signaling Pathway and Inhibition by BAY-091.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with BAY-091
  • Cell Seeding: Plate the chosen cell line (e.g., THP-1, a human monocytic cell line) in appropriate cell culture flasks or plates. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of BAY-091 in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cellular stress.

  • Cell Treatment: Once the cells reach the desired confluency (typically 70-80%), replace the old medium with fresh medium containing the various concentrations of BAY-091 or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours). The optimal incubation time should be determined empirically for the specific cell line and experimental goals.

  • Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for protein extraction.

Protocol 2: Western Blot Analysis of PIP4K2A and Downstream Signaling Proteins
  • Protein Extraction:

    • Lyse the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

    • Incubate the cell lysates on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples to ensure equal loading onto the gel.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins based on their molecular weight.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PIP4K2A, anti-p-AKT, anti-total-AKT, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control to correct for variations in protein loading.

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the Western blot analysis of BAY-091's effect on PIP4K2A and its signaling pathway.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_data_analysis Data Analysis A Cell Seeding B BAY-091 Treatment A->B C Cell Harvesting B->C D Protein Extraction C->D E Protein Quantification D->E F SDS-PAGE E->F G Protein Transfer (PVDF) F->G H Immunoblotting (Primary & Secondary Antibodies) G->H I Signal Detection (ECL) H->I J Image Acquisition I->J K Densitometry & Normalization J->K L Quantitative Analysis & Reporting K->L

Caption: Experimental Workflow for Western Blot Analysis.

References

Technical Notes & Optimization

Troubleshooting

BAY-091 solubility issues and solutions

Welcome to the technical support center for BAY-091. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of BAY-091 in...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-091. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of BAY-091 in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent and selective PIP4K2A inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving BAY-091?

A1: The recommended solvent for dissolving BAY-091 is dimethyl sulfoxide (DMSO).[1][2][3][4] It is advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]

Q2: What is the maximum solubility of BAY-091 in DMSO?

A2: The reported solubility of BAY-091 in DMSO varies across different suppliers and methodologies. Some datasheets indicate a solubility of up to 50 mM with gentle warming, while others report higher concentrations of up to 125 mg/mL (approximately 284 mM) with the use of ultrasonication.[1][2][3][4] It is crucial to consult the certificate of analysis for the specific batch you are using. For a detailed comparison, please refer to the data summary table below.

Q3: Can I dissolve BAY-091 in aqueous buffers like PBS or in alcohols like ethanol?

Q4: How should I prepare a stock solution of BAY-091?

A4: To prepare a stock solution, dissolve BAY-091 powder in anhydrous DMSO to your desired concentration (e.g., 10 mM or 50 mM). Gentle warming or sonication may be required to fully dissolve the compound.[1][4] For a detailed step-by-step guide, please refer to the Experimental Protocols section.

Q5: How should I store the solid compound and its stock solutions?

A5: Solid BAY-091 should be stored at -20°C.[1] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Always refer to the supplier's datasheet for specific storage recommendations.

Q6: Is BAY-091 suitable for in vivo experiments?

A6: It is important to note that some sources explicitly state that BAY-091 is "Not for in vivo use".[3] This could be due to its poor permeability and absorption properties.[5] Researchers should carefully consider this recommendation before planning any in vivo studies.

Data Presentation

Table 1: Reported Solubility of BAY-091 in DMSO

Supplier/SourceConcentration (mM)Concentration (mg/mL)Conditions
R&D Systems / Tocris50 mM~22.02 mg/mLWith gentle warming
Sigma-Aldrich~4.54 mM2 mg/mLClear solution
MOLNOVA / MedchemExpress~284 mM125 mg/mLWith ultrasonic treatment
EUbOPENUp to 10 mM~4.4 mg/mLRecommended for stock solutions

Note: The molecular weight of BAY-091 is approximately 440.47 g/mol .[2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of BAY-091 in DMSO
  • Weighing the Compound: Accurately weigh out the desired amount of BAY-091 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.405 mg of BAY-091 (assuming a molecular weight of 440.47 g/mol ).

  • Adding the Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the BAY-091 powder.

  • Dissolution: Vortex the solution for a few minutes. If the compound does not fully dissolve, you can try the following, as recommended by suppliers:

    • Gentle Warming: Warm the solution briefly at around 37°C.

    • Ultrasonication: Place the vial in an ultrasonic bath for short intervals until the solution becomes clear.

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.

Troubleshooting Guide

Issue: My BAY-091 precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer (e.g., cell culture medium).

This is a common issue with compounds that have low aqueous solubility. The "solvent-shifting" effect occurs when the compound, which is soluble in the organic stock solvent, is introduced into an aqueous environment where it is poorly soluble, leading to precipitation.

Solutions:
  • Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of BAY-091 in your experiment.

  • Increase the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. Check the tolerance of your specific cell line.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try a stepwise dilution. First, dilute the stock into a smaller volume of buffer with vigorous vortexing, and then add this intermediate dilution to the final volume.

  • Use of Pluronic F-68: For some poorly soluble compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final aqueous solution can help to maintain solubility. A final concentration of 0.01-0.1% can be tested.

  • Serum in Media: If your experiment allows, the presence of serum (e.g., FBS) in the cell culture medium can help to solubilize hydrophobic compounds.

Visualizations

G Workflow for Preparing BAY-091 Stock Solution cluster_start Preparation cluster_dissolve Dissolution cluster_end Storage weigh Weigh BAY-091 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Solution add_dmso->vortex check_sol Is it Dissolved? vortex->check_sol warm Gentle Warming check_sol->warm No sonicate Ultrasonication check_sol->sonicate No, alternative aliquot Aliquot Solution check_sol->aliquot Yes warm->vortex sonicate->vortex store Store at -20°C / -80°C aliquot->store G Troubleshooting BAY-091 Precipitation cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Buffer lower_conc Lower Final BAY-091 Concentration start->lower_conc inc_dmso Increase Final DMSO % (if tolerated) start->inc_dmso step_dil Use Stepwise Dilution start->step_dil add_surf Add Surfactant (e.g., Pluronic F-68) start->add_surf check_success Problem Solved? lower_conc->check_success inc_dmso->check_success step_dil->check_success add_surf->check_success end_success Proceed with Experiment check_success->end_success Yes end_fail Re-evaluate Experimental Design check_success->end_fail No

References

Optimization

Common pitfalls in experiments with BAY-091

Technical Support Center: BAY-091 This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BAY-091, a potent and highly selective inhibitor of Phosphatid...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BAY-091

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BAY-091, a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).

Frequently Asked Questions (FAQs)

Q1: What is BAY-091 and what is its primary mechanism of action?

BAY-091 is a chemical probe that acts as a potent and highly selective, ATP-dependent inhibitor of the kinase PIP4K2A.[1][2] Its mechanism of action involves blocking the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[3] This inhibition allows for the study of cellular processes regulated by PIP4K2A and the signaling pathways involving PI5P and PI(4,5)P2.

Q2: What are the recommended storage and handling conditions for BAY-091?

Proper storage and handling are critical to maintain the stability and activity of BAY-091.

  • Powder: Store at -20°C for up to 3 years, or at 4°C for up to 2 years.[1]

  • Solvent: Prepare stock solutions in DMSO. Store aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to use an aliquot only once.[5]

Q3: What is the recommended solvent and concentration for preparing stock solutions?

BAY-091 is soluble in DMSO.[2] You can prepare stock solutions up to 125 mg/mL (283.79 mM) in DMSO; ultrasonic treatment may be needed to fully dissolve the compound.[1][6] For cellular assays, a common stock solution concentration is 10 mM in DMSO.[5]

Q4: Is BAY-091 suitable for in vivo experiments?

No, BAY-091 is recommended for in vitro use only and is not suitable for in vivo studies.[5] This is due to its physicochemical properties, such as very poor permeability, which suggests low absorption after oral dosing.[7]

Troubleshooting Guide

Problem 1: Inconsistent or weaker than expected inhibitory activity in my assay.

Possible Cause Troubleshooting Step
Improper Storage Ensure that both the powder and DMSO stock solutions have been stored at the correct temperatures and that the number of freeze-thaw cycles for stock solutions has been minimized.[5]
Incorrect Concentration Verify the calculations for your stock solution and final assay concentrations. Consider performing a concentration-response curve to determine the optimal concentration for your specific assay conditions.
Assay Conditions The inhibitory potency (IC50) of BAY-091 is dependent on the ATP concentration in the assay. Higher ATP concentrations will result in a higher IC50 value.[7] Ensure your assay's ATP concentration is appropriate and consistent.
Compound Degradation If the stock solution is old or has been stored improperly, the compound may have degraded. Prepare a fresh stock solution from the powder.

Problem 2: Poor solubility of BAY-091 when preparing solutions.

Possible Cause Troubleshooting Step
Solvent Quality Use high-quality, anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of the product.[1]
Insufficient Dissolution Gentle warming or sonication can aid in the dissolution of BAY-091 in DMSO.[2][6]
Precipitation in Aqueous Media When diluting the DMSO stock solution into aqueous assay buffers, ensure rapid and thorough mixing to prevent precipitation. Consider using a buffer containing a small percentage of serum or a non-ionic detergent to improve solubility.

Problem 3: Off-target effects observed in my experiment.

Possible Cause Troubleshooting Step
High Compound Concentration Using excessively high concentrations of BAY-091 can lead to off-target effects. It is recommended to use the lowest effective concentration determined from a dose-response experiment.
Lack of a Negative Control Use the recommended negative control compound, BAY-0361, to differentiate between on-target and off-target effects.[5] BAY-0361 is structurally similar to BAY-091 but is significantly less potent against PIP4K2A.
Cellular Context The cellular environment can influence compound activity. Be aware that even highly selective compounds can exhibit off-target effects in certain cell lines or under specific experimental conditions.

Data Presentation

Table 1: In Vitro Potency of BAY-091

Assay FormatATP ConcentrationIC50
ADP-Glo10 µM1.3 nM
ADP-Glo250 µM2.6 nM
HTRF10 µM8.5 nM
HTRF2 mM16.4 nM
Data compiled from multiple sources.[2][5]

Table 2: Cellular Target Engagement of BAY-091

AssayTemperatureEC50 (95% CI)
CETSA (lysates)60°C1.8 µM
CETSA (intact cells)56°C1.1 µM
CETSA: Cellular Thermal Shift Assay.[5]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for Target Engagement

This is a generalized protocol based on the principles of CETSA.

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of BAY-091 or the negative control (BAY-0361) for a specified time (e.g., 1 hour) at 37°C.

  • Heating: After treatment, wash and resuspend the cells in a suitable buffer. Heat the cell suspensions or lysates at a specific temperature (e.g., 56°C for intact cells or 60°C for lysates) for a defined period to induce thermal denaturation of proteins.[5]

  • Lysis and Centrifugation: For intact cells, lyse them after heating. For both protocols, centrifuge the samples to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PIP4K2A using a method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble PIP4K2A as a function of the BAY-091 concentration. The resulting curve can be used to determine the EC50 for target engagement.

Visualizations

BAY091_Mechanism_of_Action PI5P PI5P (Phosphatidylinositol-5-phosphate) PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 (Phosphatidylinositol-4,5-bisphosphate) PIP4K2A->PI45P2 Phosphorylation BAY091 BAY-091 BAY091->PIP4K2A Inhibition Downstream Downstream Signaling (e.g., Actin Cytoskeleton Regulation, Ion Channel Function) PI45P2->Downstream

Caption: Mechanism of action of BAY-091 as an inhibitor of PIP4K2A.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare BAY-091 Stock Solution (DMSO) Treat Treat Cells with BAY-091 (and controls) Stock->Treat Cells Culture Cells Cells->Treat Incubate Incubate for Desired Time Treat->Incubate Harvest Harvest Cells/Lysate Incubate->Harvest Assay Perform Assay (e.g., Western Blot, Kinase Assay) Harvest->Assay Data Analyze and Interpret Data Assay->Data

Caption: General experimental workflow for in vitro studies using BAY-091.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Reagents Check Reagent Stability and Storage Start->Check_Reagents Check_Protocol Review Experimental Protocol and Calculations Start->Check_Protocol Check_Controls Verify Controls (Negative/Positive) Start->Check_Controls Potency Issue: Low Potency? Check_Reagents->Potency Solubility Issue: Poor Solubility? Check_Protocol->Solubility Check_Protocol->Potency OffTarget Issue: Off-Target Effects? Check_Controls->OffTarget Solubility_Sol Use Fresh DMSO, Sonicate/Warm Solubility->Solubility_Sol Yes Potency_Sol Check ATP Concentration, Use Fresh Aliquot Potency->Potency_Sol Yes OffTarget_Sol Use Negative Control, Titrate Concentration OffTarget->OffTarget_Sol Yes

Caption: A logical approach to troubleshooting common issues with BAY-091.

References

Troubleshooting

BAY-091 stability in different experimental buffers

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of BAY-091 in various experimental settings. Below you will find frequently asked question...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of BAY-091 in various experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the effective use of BAY-091 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for BAY-091?

A1: To ensure the stability and activity of BAY-091, it is crucial to adhere to the following storage recommendations:

FormulationStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent (e.g., DMSO) -80°C6 months[1]
-20°C1 month[1]

Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] DMSO stock solutions that are older than 3-6 months or have undergone more than two freeze-thaw cycles should be tested for activity before use.[2]

Q2: How should I dissolve BAY-091?

A2: BAY-091 is soluble in DMSO.[3][4] For example, it is soluble up to 125 mg/mL (283.79 mM) in DMSO, and gentle warming or sonication may be required to achieve complete dissolution.[1][4]

Q3: What is the known stability of BAY-091 in aqueous buffers?

A3: There is limited publicly available data on the stability of BAY-091 in specific experimental buffers such as PBS, Tris, or HEPES at various pH values and temperatures. One study determined its aqueous solubility at pH 6.5 by shaking a DMSO solution in the buffer for 24 hours at room temperature.[5] However, this does not provide a comprehensive stability profile. Researchers should empirically determine the stability of BAY-091 in their specific experimental buffer and conditions. A general protocol for assessing stability is provided in the Troubleshooting Guide section.

Q4: What is the mechanism of action of BAY-091?

A4: BAY-091 is a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type-2 Alpha (PIP4K2A).[1][6] PIP4K2A is a lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[6]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of BAY-091 in my assay.

This issue can arise from several factors related to the handling and stability of the compound. Follow these troubleshooting steps to identify the potential cause.

Troubleshooting Workflow

start Start: Inconsistent/Low Activity check_storage 1. Verify Storage Conditions - Powder at -20°C? - Stock solution at -80°C? start->check_storage check_dissolution 2. Confirm Proper Dissolution - Used fresh, high-quality DMSO? - Compound fully dissolved? check_storage->check_dissolution If Yes conclusion Conclusion: Identify and resolve the issue. check_storage->conclusion If No, correct storage. check_freeze_thaw 3. Check Freeze-Thaw Cycles - Stock solution aliquoted? - Minimized freeze-thaw cycles? check_dissolution->check_freeze_thaw If Yes check_dissolution->conclusion If No, prepare fresh solution. check_buffer_compatibility 4. Assess Buffer Stability - Is stability in your buffer known? - Consider performing a stability study. check_freeze_thaw->check_buffer_compatibility If Yes check_freeze_thaw->conclusion If No, use a fresh aliquot. test_activity 5. Test Activity of Stock - Use a fresh vial if available. - Test activity of older stock. check_buffer_compatibility->test_activity If Unknown check_buffer_compatibility->conclusion If Yes, proceed to next step. test_activity->conclusion

Caption: Troubleshooting workflow for BAY-091 activity issues.

Experimental Protocols

General Protocol for Assessing BAY-091 Stability in an Experimental Buffer

This protocol provides a general framework for determining the stability of BAY-091 in a specific aqueous buffer. The primary analytical method used here is High-Performance Liquid Chromatography (HPLC), which is a common technique for stability-indicating assays.[7][8]

Objective: To quantify the degradation of BAY-091 over time in a selected experimental buffer at a specific temperature.

Materials:

  • BAY-091

  • DMSO (high purity, anhydrous)

  • Experimental buffer of interest (e.g., PBS, Tris-HCl)

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or other modifier for mobile phase

  • Temperature-controlled incubator or water bath

Procedure:

  • Preparation of BAY-091 Stock Solution:

    • Prepare a concentrated stock solution of BAY-091 (e.g., 10 mM) in high-purity DMSO.

  • Sample Preparation for Stability Study:

    • Spike the BAY-091 stock solution into your pre-warmed experimental buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.5%) to minimize its effect on the experiment.

    • Prepare a sufficient volume for sampling at multiple time points.

  • Incubation:

    • Incubate the prepared BAY-091 solution at the desired experimental temperature (e.g., room temperature, 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Immediately quench any potential degradation by diluting the sample in the initial mobile phase or a suitable solvent and store at a low temperature (e.g., -20°C or -80°C) until analysis. The T=0 sample represents 100% compound integrity.

  • HPLC Analysis:

    • Set up an HPLC method capable of separating BAY-091 from potential degradants. This may require some method development.

      • Column: Standard C18 column.

      • Mobile Phase: A gradient of water and acetonitrile with a modifier like 0.1% formic acid is a common starting point.

      • Flow Rate: e.g., 1 mL/min.

      • Detection: Monitor at a wavelength where BAY-091 has maximum absorbance.

    • Inject the samples from each time point onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the BAY-091 peak at each time point.

    • Calculate the percentage of BAY-091 remaining at each time point relative to the T=0 sample.

    • A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.

Signaling Pathway of PIP4K2A

BAY-091 is an inhibitor of PIP4K2A, which plays a role in phosphoinositide signaling.

cluster_0 Phosphoinositide Signaling PI5P PI5P (Phosphatidylinositol-5-phosphate) PIP45P2 PI(4,5)P2 (Phosphatidylinositol-4,5-bisphosphate) PI5P->PIP45P2 ATP -> ADP Downstream Downstream Signaling (e.g., Actin cytoskeleton regulation, ion channel function) PIP45P2->Downstream PIP4K2A PIP4K2A PIP4K2A->PI5P BAY091 BAY-091 BAY091->PIP4K2A Inhibition

Caption: BAY-091 inhibits the PIP4K2A-mediated phosphorylation of PI5P.

References

Optimization

Technical Support Center: BAY-091 Handling and Storage

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of BAY-091 to ensure the maintenance of its biological activity and integrity...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of BAY-091 to ensure the maintenance of its biological activity and integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of BAY-091?

A1: The solid form of BAY-091 should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] For shorter periods, it can be stored at 4°C for up to 2 years.[1]

Q2: What is the recommended solvent for dissolving BAY-091?

A2: The recommended solvent for BAY-091 is Dimethyl Sulfoxide (DMSO).[2][3] It is soluble in DMSO up to 125 mg/mL.[1][4] For optimal results, it is advisable to use newly opened, anhydrous DMSO, as the compound is hygroscopic and moisture can impact solubility.[1] Gentle warming and sonication can aid in dissolution.[1][2]

Q3: How should I store stock solutions of BAY-091?

A3: Stock solutions of BAY-091 in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[3][5] For long-term storage, aliquots should be kept at -80°C, where they are stable for up to 6 months.[1][5] For shorter-term storage, -20°C is acceptable for up to 1 month.[1][5]

Q4: Is BAY-091 sensitive to light?

A4: While specific photostability data is not provided in the search results, it is a general best practice for all chemical compounds to be stored in light-protected vials to prevent potential degradation.

Q5: How many times can I freeze and thaw my BAY-091 stock solution?

A5: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to product inactivation.[3][5] Ideally, stock solutions should be aliquoted after preparation and each aliquot used only once.[3]

Troubleshooting Guide

Problem: I am having difficulty dissolving BAY-091 in DMSO.

  • Possible Cause 1: Solvent Quality. The use of old or hydrated DMSO can significantly impact the solubility of BAY-091.[1]

    • Solution: Use fresh, anhydrous DMSO.

  • Possible Cause 2: Insufficient Dissolution Aid. The compound may require assistance to fully dissolve.

    • Solution: Gentle warming and/or sonication can help facilitate dissolution.[1][2]

Problem: My BAY-091 solution appears to have precipitated after storage.

  • Possible Cause 1: Storage Temperature. Storing the DMSO stock solution at a temperature higher than recommended can lead to instability and precipitation.

    • Solution: Ensure stock solutions are stored at -80°C for long-term storage or -20°C for short-term storage.[1][5]

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can cause the compound to come out of solution and may lead to degradation.[3][5]

    • Solution: Aliquot the stock solution into single-use vials immediately after preparation to minimize freeze-thaw cycles.[3][5]

Problem: I am observing lower than expected activity in my experiments.

  • Possible Cause 1: Improper Storage. Long-term storage at incorrect temperatures or for periods exceeding the recommended duration can lead to a loss of activity.

    • Solution: Review the storage conditions and duration for both the solid compound and the stock solution to ensure they align with the recommendations in the table below.

  • Possible Cause 2: Compound Degradation. Repeated freeze-thaw cycles or exposure to moisture can degrade the compound.

    • Solution: Prepare fresh stock solutions from solid compound that has been properly stored. Always use fresh, anhydrous DMSO for dissolution.

Quantitative Data Summary

ParameterConditionDuration
Storage (Solid) -20°C3 years[1]
4°C2 years[1]
Storage (In DMSO) -80°C6 months[1][5]
-20°C1 month[1][5]
Solubility (DMSO) Up to 125 mg/mL[1][4]N/A

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO:

  • Materials:

    • BAY-091 (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, light-protected microcentrifuge tubes

    • Calibrated scale

    • Vortexer

    • Sonicator (optional)

  • Procedure: a. Allow the vial of solid BAY-091 to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of BAY-091. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 440.47 g/mol ), you would need 4.405 mg of the compound. c. Add the appropriate volume of anhydrous DMSO to the solid BAY-091. d. Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution or use a sonicator to aid dissolution.[1][2] e. Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][5]

Visual Workflows

BAY091_Handling_Workflow cluster_storage Storage of Solid cluster_dissolution Stock Solution Preparation cluster_aliquot Aliquoting cluster_solution_storage Storage of Stock Solution cluster_use Experimental Use solid_storage Store Solid BAY-091 -20°C (3 years) 4°C (2 years) dissolve Dissolve in Anhydrous DMSO (up to 125 mg/mL) solid_storage->dissolve Equilibrate to RT aid Gentle Warming / Sonication (if necessary) dissolve->aid aliquot Aliquot into Single-Use Tubes dissolve->aliquot aid->aliquot storage_neg_80 Store at -80°C (6 months) aliquot->storage_neg_80 Long-term storage_neg_20 Store at -20°C (1 month) aliquot->storage_neg_20 Short-term use Thaw Single Aliquot for Experiment storage_neg_80->use storage_neg_20->use

Caption: Recommended workflow for handling and storing BAY-091.

Signaling_Pathway BAY091 BAY-091 PIP4K2A PIP4K2A BAY091->PIP4K2A Inhibits PtdIns45P2 PtdIns(4,5)P2 PIP4K2A->PtdIns45P2 Phosphorylates PtdIns5P PtdIns(5)P PtdIns5P->PIP4K2A Downstream Downstream Signaling PtdIns45P2->Downstream

Caption: Simplified signaling pathway involving BAY-091.

References

Troubleshooting

Troubleshooting unexpected results with BAY-091

Welcome to the technical support center for BAY-091, a potent and highly selective inhibitor of phosphatidylinositol-5-phosphate 4-kinase type-2 alpha (PIP4K2A). This resource is designed to assist researchers, scientist...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-091, a potent and highly selective inhibitor of phosphatidylinositol-5-phosphate 4-kinase type-2 alpha (PIP4K2A). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with BAY-091.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BAY-091?

A1: BAY-091 is an ATP-dependent inhibitor of PIP4K2A.[1][2] This enzyme catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[3][4] By inhibiting PIP4K2A, BAY-091 is expected to decrease the levels of PI(4,5)P2 derived from PI5P.

Q2: What is the recommended solvent and storage condition for BAY-091?

A2: BAY-091 is soluble in DMSO, with a solubility of up to 50 mM with gentle warming.[1][5] For long-term storage, it is recommended to store the compound at -20°C.[1][2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

Q3: I am observing target engagement with BAY-091 in my Cellular Thermal Shift Assay (CETSA), but I do not see the expected downstream effects in my cellular assays. Why is this happening?

A3: This is a documented observation with BAY-091.[3][4] While BAY-091 effectively binds to PIP4K2A in cells, this may not always translate to the anticipated biological outcome, such as anti-proliferative effects in p53-deficient tumor cells.[3][4] Potential reasons for this discrepancy are addressed in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of PIP4K2A Activity in Biochemical Assays

Possible Causes and Solutions:

  • Incorrect Assay Conditions: The inhibitory activity of BAY-091 is dependent on the ATP concentration in the assay.[1][5]

    • Recommendation: Ensure your assay buffer conditions, particularly the ATP concentration, are appropriate. Refer to the table below for reported IC50 values at different ATP concentrations.

  • Compound Instability: Improper storage or handling can lead to the degradation of BAY-091.

    • Recommendation: Prepare fresh dilutions of BAY-091 in DMSO for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Assay Interference: Components of your assay may interfere with the detection method.

    • Recommendation: Run appropriate controls, including a no-enzyme control and a vehicle (DMSO) control, to identify any assay artifacts.

Quantitative Data Summary: In Vitro Inhibition of PIP4K2A by BAY-091

Assay TypeATP ConcentrationIC50 of BAY-091Reference
ADP-Glo10 µM1.3 nM[1][5]
HTRF10 µM8.5 nM[1][5]
HTRF2 mM16.4 nM[1][5]
Issue 2: Confirmed Target Engagement (e.g., via CETSA) but Lack of Downstream Cellular Effects

Possible Causes and Solutions:

  • Cellular Context: The function of PIP4K2A and the consequences of its inhibition can be highly cell-type specific.

    • Recommendation: Investigate the expression levels of PIP4K2A and other related kinases in your cell line. The signaling pathway's redundancy in your specific cell model might compensate for the inhibition of PIP4K2A.

  • Experimental Timeline: The downstream effects of PIP4K2A inhibition may require a longer duration to become apparent.

    • Recommendation: Conduct a time-course experiment to assess the effects of BAY-091 at various time points.

  • Off-Target Effects at High Concentrations: While BAY-091 is highly selective, using it at excessively high concentrations could lead to off-target effects that might mask the intended biological outcome.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration of BAY-091 that shows target engagement without inducing off-target effects.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.

  • Cell Treatment:

    • Culture your cells of interest to approximately 80-90% confluency.

    • Treat the cells with the desired concentrations of BAY-091 or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.

    • Quantify the amount of soluble PIP4K2A in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble PIP4K2A as a function of temperature for both BAY-091-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.

ADP-Glo™ Kinase Assay for Biochemical Potency

This is a luminescent assay that measures ADP production to quantify kinase activity.

  • Kinase Reaction:

    • Set up the kinase reaction in a multiwell plate containing PIP4K2A enzyme, substrate (PI5P), and varying concentrations of BAY-091 in a kinase reaction buffer with a defined ATP concentration.

  • Reaction Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Visualizations

BAY091_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibition Intervention cluster_downstream Potential Downstream Signaling PI PI PI5P PI5P PI->PI5P PIKfyve PI45P2 PI(4,5)P2 PI5P->PI45P2 PIP4K2A Actin_Cytoskeleton Actin Cytoskeleton Remodeling PI45P2->Actin_Cytoskeleton Vesicular_Trafficking Vesicular Trafficking PI45P2->Vesicular_Trafficking Ion_Channels Ion Channel Regulation PI45P2->Ion_Channels BAY091 BAY-091 PIP4K2A PIP4K2A BAY091->PIP4K2A

Caption: The signaling pathway of PIP4K2A and the inhibitory action of BAY-091.

Troubleshooting_Workflow Start Unexpected Experimental Results with BAY-091 Problem_Type Identify the Nature of the Issue Start->Problem_Type Biochemical_Issue Inconsistent/No Inhibition in Biochemical Assays Problem_Type->Biochemical_Issue Biochemical Cellular_Issue Target Engagement without Downstream Effects Problem_Type->Cellular_Issue Cellular Check_Reagents Verify Compound Integrity and Reagent Quality Biochemical_Issue->Check_Reagents Validate_Cell_Model Investigate Cell Line-Specific Factors Cellular_Issue->Validate_Cell_Model Optimize_Assay Optimize Assay Conditions (e.g., ATP concentration) Check_Reagents->Optimize_Assay Review_Literature Consult Literature for Similar Observations Optimize_Assay->Review_Literature Time_Dose_Response Perform Time-Course and Dose-Response Studies Validate_Cell_Model->Time_Dose_Response Time_Dose_Response->Review_Literature Contact_Support Contact Technical Support with Detailed Experimental Data Review_Literature->Contact_Support

Caption: A logical workflow for troubleshooting unexpected results with BAY-091.

References

Optimization

Preventing off-target effects of BAY-091 in experiments

Welcome to the technical support center for BAY-091, a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A). This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-091, a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding the experimental use of BAY-091, with a focus on preventing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for using BAY-091 in cell-based assays?

A1: For optimal on-target selectivity, it is recommended to use BAY-091 at concentrations close to its cellular EC50 for target engagement. The cellular thermal shift assay (CETSA) has shown target engagement with an EC50 of approximately 1.1 µM in intact K-562 cells.[1] Starting with a concentration range of 0.1 to 1 µM is advisable for most cell-based experiments to minimize the risk of off-target effects. Exceeding 1 µM, and particularly approaching 10 µM, significantly increases the likelihood of engaging off-target proteins.

Q2: I am observing a phenotype in my experiment that is not consistent with the known functions of PIP4K2A. Could this be an off-target effect of BAY-091?

A2: Yes, unexpected phenotypes can be indicative of off-target effects, especially when using BAY-091 at higher concentrations. At 10 µM, BAY-091 has been shown to inhibit several other proteins, including TBXAS1, HTR2B, MAOB, PDE3, and PDE5A.[2] To investigate this, we recommend the following troubleshooting steps:

  • Perform a Dose-Response Experiment: Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations significantly higher than the IC50 for PIP4K2A.

  • Use a Structurally Unrelated PIP4K2A Inhibitor: If available, confirm that the observed phenotype is reproducible with another selective PIP4K2A inhibitor.

  • Employ a Negative Control: Use the structurally related but inactive control compound, BAY-0361, to ensure the phenotype is not due to non-specific effects of the chemical scaffold.

  • CRISPR-Cas9 Target Validation: The most definitive way to confirm an on-target effect is to replicate the experiment in a cell line where PIP4K2A has been knocked out. If the phenotype persists in the knockout cells upon treatment with BAY-091, it is likely an off-target effect.

Q3: How can I be sure that BAY-091 is engaging PIP4K2A in my specific cell line?

A3: The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in intact cells or cell lysates. This assay measures the thermal stabilization of a protein upon ligand binding. A shift in the melting curve of PIP4K2A to a higher temperature in the presence of BAY-091 confirms target engagement.

Troubleshooting Guide

This guide provides insights into potential off-target effects and suggests experimental approaches to de-risk your findings.

Quantitative Data Summary

On-Target Potency of BAY-091

Assay TypeATP ConcentrationIC50/EC50Reference
ADP-Glo (biochemical)10 µM1.3 nM[2]
ADP-Glo (biochemical)250 µM2.6 nM[2]
HTRF (biochemical)10 µM8.5 nM[2]
HTRF (biochemical)2 mM16.4 nM[2]
CETSA (intact cells)N/A1.1 µM[1]
CETSA (cell lysates)N/A1.8 µM[1]

Potential Off-Target Activities of BAY-091 at 10 µM

Off-TargetProtein ClassInhibition at 10 µMPotential Confounding Phenotype
TBXAS1Enzyme (Thromboxane A Synthase 1)98%Altered prostaglandin metabolism, effects on platelet aggregation and vasoconstriction.
HTR2BGPCR (Serotonin Receptor 2B)98% (Ki = 1.5 µM)Modulation of serotonergic signaling, potentially affecting cell proliferation and cardiovascular function.
MAOBEnzyme (Monoamine Oxidase B)81%Increased levels of dopamine and other monoamines, which can have broad effects on neuronal and non-neuronal cells.
PDE3Enzyme (Phosphodiesterase 3)74%Increased intracellular cAMP levels, leading to effects on cardiac contractility, vasodilation, and platelet aggregation.
PDE5AEnzyme (Phosphodiesterase 5A)62%Increased intracellular cGMP levels, primarily affecting smooth muscle relaxation and vasodilation.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps to verify the engagement of BAY-091 with PIP4K2A in your cell line of interest.

1. Cell Culture and Treatment:

  • Culture your cells of interest to 70-80% confluency.
  • Harvest and resuspend the cells in fresh media at a desired density (e.g., 1x10^7 cells/mL).
  • Treat the cells with BAY-091 at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.

2. Heat Challenge:

  • Aliquot the treated cell suspensions into PCR tubes.
  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.
  • Centrifuge the lysates at high speed to pellet aggregated proteins.
  • Collect the supernatant containing the soluble protein fraction.
  • Quantify the protein concentration of the soluble fractions.

4. Western Blot Analysis:

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.
  • Perform Western blotting using a primary antibody specific for PIP4K2A.
  • Develop the blot and quantify the band intensities.

5. Data Analysis:

  • Normalize the band intensities to the intensity at the lowest temperature for each treatment group.
  • Plot the normalized intensities against temperature to generate melting curves. A rightward shift in the melting curve for BAY-091-treated samples compared to the vehicle control indicates target stabilization and engagement.

Protocol 2: In Vitro Kinase Profiling

To assess the selectivity of BAY-091, you can perform an in vitro kinase profiling assay, either in-house or through a commercial service.

1. Compound Preparation:

  • Prepare a stock solution of BAY-091 in DMSO.
  • Perform serial dilutions to generate a range of concentrations for testing (e.g., from 10 µM down to 1 nM).

2. Assay Setup:

  • Use a panel of purified, recombinant kinases.
  • In a multi-well plate, combine each kinase with its specific substrate and ATP.

3. Compound Incubation:

  • Add BAY-091 at the desired concentrations to the kinase reaction mixtures.
  • Include a vehicle control (DMSO) and a known inhibitor for each kinase as controls.

4. Reaction and Detection:

  • Incubate the plates to allow the kinase reactions to proceed.
  • Stop the reactions and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

5. Data Analysis:

  • Calculate the percentage of kinase activity inhibited by BAY-091 relative to the vehicle control for each kinase.
  • For significant inhibitions, determine the IC50 value by fitting the dose-response data to a suitable model.

Protocol 3: CRISPR-Cas9 Mediated Target Validation

This protocol provides a framework for validating that the observed cellular phenotype of BAY-091 is mediated through its intended target, PIP4K2A.

1. gRNA Design and Cloning:

  • Design two to three single-guide RNAs (sgRNAs) targeting early exons of the PIP4K2A gene.
  • Clone the designed sgRNAs into a suitable Cas9 expression vector.

2. Transfection and Cell Line Generation:

  • Transfect the cell line of interest with the Cas9/sgRNA expression plasmid.
  • Select for transfected cells and isolate single-cell clones.

3. Knockout Validation:

  • Expand the single-cell clones and screen for PIP4K2A knockout by Western blot and/or sequencing of the target locus.

4. Phenotypic Assay:

  • Treat the validated PIP4K2A knockout cell line and the parental (wild-type) cell line with a dose-range of BAY-091.
  • Perform the phenotypic assay of interest (e.g., cell viability, migration, signaling pathway activation).

5. Data Analysis:

  • Compare the dose-response of BAY-091 in the parental and knockout cell lines. If the phenotype is attenuated or absent in the knockout cells, it confirms that the effect is on-target. If the phenotype persists, it is likely due to an off-target effect.

Visualizations

PIP4K2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PIP2 PI(4,5)P2 Actin Actin Cytoskeleton Remodeling PIP2->Actin Vesicular Vesicular Trafficking PIP2->Vesicular Signaling Signal Transduction (e.g., PLC activation) PIP2->Signaling BAY091 BAY-091 BAY091->PIP4K2A Inhibition PIP4K2A->PIP2 Phosphorylation

Caption: Simplified signaling pathway of PIP4K2A and its inhibition by BAY-091.

Off_Target_Troubleshooting_Workflow Start Start: Unexpected Phenotype Observed with BAY-091 DoseResponse Perform Dose-Response Experiment Start->DoseResponse HighConc Phenotype only at High Concentrations (>1 µM)? DoseResponse->HighConc NegativeControl Test with Negative Control (BAY-0361) HighConc->NegativeControl Yes OnTarget Conclusion: On-Target Effect HighConc->OnTarget No PhenotypePersists Phenotype Persists? NegativeControl->PhenotypePersists CRISPR CRISPR-Cas9 Knockout of PIP4K2A PhenotypePersists->CRISPR Yes PhenotypePersists->OnTarget No PhenotypeAttenuated Phenotype Attenuated in KO cells? CRISPR->PhenotypeAttenuated PhenotypeAttenuated->OnTarget Yes OffTarget Conclusion: Likely Off-Target Effect PhenotypeAttenuated->OffTarget No

Caption: Experimental workflow for troubleshooting unexpected phenotypes with BAY-091.

CETSA_Workflow cluster_protocol CETSA Protocol cluster_result Expected Result A 1. Treat Cells with BAY-091 vs Vehicle B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Insoluble Fractions C->D E 5. Western Blot for PIP4K2A D->E F 6. Quantify Bands and Plot Melting Curve E->F G Rightward Shift in Melting Curve with BAY-091 F->G

Caption: Workflow for confirming target engagement using the Cellular Thermal Shift Assay (CETSA).

References

Troubleshooting

Why is BAY-091 not suitable for in vivo studies?

This technical support guide provides troubleshooting information and frequently asked questions regarding the use of BAY-091, a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 A...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the use of BAY-091, a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).

Frequently Asked Questions (FAQs)

Q1: Why is BAY-091 not recommended for in vivo studies?

Several factors contribute to this recommendation:

  • Poor Intestinal Permeability: The key limiting factor for BAY-091's in vivo use is its inability to cross the intestinal barrier. This was demonstrated in a Caco-2 permeability assay, which is a standard in vitro model for predicting human intestinal absorption. In this assay, BAY-091 exhibited no measurable permeation from the apical (intestinal lumen side) to the basolateral (bloodstream side) chamber.[1] This indicates a very low probability of the compound being absorbed into the bloodstream after oral administration.[1]

  • Designation as a Chemical Probe: BAY-091 was developed as a high-quality chemical probe to facilitate the study of PIP4K2A's role in cellular signaling pathways.[1][3] Its high potency and selectivity make it an excellent tool for in vitro experiments, but it was not optimized for the drug-like properties required for systemic administration in living organisms.[1][2]

  • Lack of Functional Efficacy in Cellular Assays: Despite its high potency in biochemical assays and successful engagement with its target in cells, BAY-091 did not produce the hypothesized antiproliferative effects in p53-deficient tumor cell lines.[1][3] This disconnect between biochemical potency and cellular function further complicates its potential translation to in vivo models.

Troubleshooting Guide

Problem: I am not observing the expected cellular phenotype after treating cells with BAY-091, despite its high reported potency.

Possible Causes and Solutions:

  • Compound Suitability: Confirm that your experimental hypothesis aligns with published findings. Inhibition of PIP4K2A by BAY-091 did not lead to an antiproliferative effect in p53-deficient tumor cells in the original characterization studies.[1][3] The compound is a tool for studying PIP4K2A signaling, but may not induce the specific downstream effects you are anticipating.

  • Cellular Permeability: While BAY-091 does engage its target in cells, its general permeability is low. Ensure you are using an appropriate concentration and incubation time to allow for sufficient cellular uptake. The reported cellular target engagement (CETSA) EC50 is in the micromolar range (1.1 µM), which is significantly higher than its nanomolar biochemical IC50.[2]

  • Experimental Conditions:

    • Solubility: Ensure BAY-091 is fully dissolved in a suitable solvent like DMSO before diluting into your cell culture medium.[4]

    • Stability: Store the compound as recommended, typically at -20°C or -80°C, and avoid multiple freeze-thaw cycles to maintain its integrity.[4]

Data Summary

The following table summarizes the key quantitative data for BAY-091, highlighting the properties that render it unsuitable for in vivo applications.

ParameterAssayResultImplication for In Vivo UseReference
Biochemical Potency PIP4K2A HTRF Assay (2 mM ATP)IC50 = 16.4 nMHigh potency is desirable but not sufficient for in vivo efficacy.[2]
Cellular Target Engagement Cellular Thermal Shift Assay (CETSA)EC50 = 1.1 µMCompound enters cells and binds to its target, but requires a higher concentration than for biochemical inhibition.[2]
Intestinal Permeability Caco-2 Permeability AssayPapp (A→B) = 0 nm/sExtremely poor permeability, indicating negligible oral absorption. This is the primary barrier to in vivo use.[1]
Metabolic Stability Human Liver Microsomes>90% FmaxHigh in vitro metabolic stability is a positive feature, but it cannot compensate for the lack of absorption.[1]
Kinase Selectivity Kinase Panel (373 kinases @ 1 µM)No off-target kinase inhibited >60%High selectivity is beneficial, reducing the chance of off-target effects, but does not address the pharmacokinetic limitations.[1]

Experimental Protocols

Caco-2 Permeability Assay

This protocol provides a detailed methodology for assessing the intestinal permeability of a compound like BAY-091, as described in its characterization studies.[1]

Objective: To measure the rate of transport of a test compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded at a density of 4.5 x 104 cells/well onto the semi-permeable membrane of 24-well insert plates (e.g., Costar, 0.4 µm pore size).

  • Monolayer Formation: The cells are cultured for 13-15 days in DMEM medium supplemented with 10% FCS, 1% GlutaMAX, and antibiotics. This allows the cells to differentiate and form a polarized monolayer with functional tight junctions.

  • Assay Initiation:

    • The cell culture medium is removed from both the apical (upper) and basolateral (lower) chambers.

    • The monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Compound Application:

    • To measure apical to basolateral (A→B) transport (representing absorption), the test compound (e.g., BAY-091) is added to the apical chamber.

    • To measure basolateral to apical (B→A) transport, the compound is added to the basolateral chamber.

  • Incubation: The plates are incubated at 37°C with gentle shaking.

  • Sample Collection: Aliquots are taken from the receiver chamber (basolateral for A→B, apical for B→A) at specific time points (e.g., 0 and 120 minutes). Samples are also taken from the donor chamber at the beginning and end of the experiment to confirm the initial concentration and stability.

  • Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where:

      • dQ/dt is the rate of permeation (mass per unit time).

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the compound in the donor chamber.

Visualizations

Signaling Pathway and Drug Target

PIP4K2A_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 Downstream Downstream Signaling (e.g., Actin Cytoskeleton, Ion Channels) PI45P2->Downstream PIP4K2A->PI45P2 Catalyzes Conversion BAY091 BAY-091 BAY091->PIP4K2A Inhibits

Caption: Mechanism of BAY-091 action on the PIP4K2A signaling pathway.

Experimental Workflow: Permeability Assessment

Permeability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Conclusion Caco2_Culture Culture Caco-2 cells on semi-permeable membrane (13-15 days) Monolayer_Formation Formation of differentiated monolayer Caco2_Culture->Monolayer_Formation Add_Compound Add BAY-091 to Apical (Donor) Chamber Monolayer_Formation->Add_Compound Start Assay Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample Basolateral (Receiver) Chamber Incubate->Sample LCMS Quantify Compound (LC-MS/MS) Sample->LCMS Analyze Samples Calculate Calculate Papp LCMS->Calculate Conclusion Conclusion: Poor Permeability (Papp = 0) Calculate->Conclusion

Caption: Workflow for the Caco-2 permeability assay to evaluate in vivo absorption potential.

References

Optimization

Interpreting dose-response curves for BAY-091

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-091, a potent and highly selective inhi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-091, a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[1][2][3]

Interpreting Dose-Response Curves for BAY-091

Understanding the dose-response relationship of BAY-091 is critical for accurate experimental design and data interpretation. This guide addresses common questions and issues that may arise during your research.

Data Presentation: In Vitro Potency and Cellular Target Engagement of BAY-091

The following table summarizes the key quantitative data for BAY-091 across various assay formats. This information is essential for comparing results and understanding the compound's activity in different experimental contexts.

Assay TypeTargetParameterValueATP ConcentrationNotes
Biochemical Assays
ADP-GloPIP4K2AIC501.3 nM10 µMMeasures ADP production.[3][4][5]
ADP-GloPIP4K2AIC502.6 nM250 µM
HTRFPIP4K2AIC508.5 nM10 µMHomogeneous Time Resolved Fluorescence, measures PI(4,5)P2 production.[4]
HTRFPIP4K2AIC5016.4 nM2 mM[3][4][5][6]
Cellular Assays
CETSA (Lysates)PIP4K2AEC501.8 µMN/ACellular Thermal Shift Assay in cell lysates.[4]
CETSA (Intact Cells)PIP4K2AEC501.1 µMN/ACellular Thermal Shift Assay in intact cells.[4]
Antiproliferative Assay
Cell ViabilityEBC-1 (p53 mutant)IC5030 µMN/AAssessed after 72 hours of incubation.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization for specific experimental conditions.

ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of enzyme activity.

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase/luciferin reaction, which produces a luminescent signal.[7]

Protocol Outline:

  • Kinase Reaction: Set up the kinase reaction in a multiwell plate containing PIP4K2A, a suitable substrate (e.g., PI5P), and varying concentrations of BAY-091. Initiate the reaction by adding ATP.

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase and luciferin.

  • Signal Measurement: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.

  • Data Analysis: Correlate the luminescence signal to the concentration of ADP produced. Plot the inhibitor concentration against enzyme activity to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay measures the accumulation of the phosphorylated product of the kinase reaction.

Principle: The HTRF assay is based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665). In the context of a kinase assay, a biotinylated substrate and a Europium-labeled anti-phospho-specific antibody are used. The phosphorylated, biotinylated substrate is bound by streptavidin-XL665. When the antibody and the streptavidin-XL665 are in close proximity, FRET occurs. Inhibition of the kinase results in less phosphorylated substrate and a decrease in the FRET signal.

Protocol Outline:

  • Kinase Reaction: In a suitable microplate, combine the kinase (PIP4K2A), the biotinylated substrate, and different concentrations of BAY-091.

  • Initiation: Start the reaction by adding ATP. Incubate for a predetermined time at room temperature.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA, a Europium cryptate-labeled anti-phospho-antibody, and streptavidin-XL665.

  • Incubation: Incubate for at least 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Signal Reading: Measure the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (acceptor/donor emission) and plot it against the inhibitor concentration to determine the IC50.

Cellular Thermal Shift Assay (CETSA®)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Principle: When a ligand binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation. CETSA measures this change in thermal stability. Cells are treated with the compound, heated, and then lysed. The amount of soluble protein remaining in the supernatant is quantified, typically by Western blot.

Protocol Outline:

  • Cell Treatment: Treat intact cells with varying concentrations of BAY-091 or a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures to create a melt curve, or at a single, optimized temperature for dose-response analysis.

  • Cell Lysis: Lyse the cells, often through freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the concentration of the target protein (PIP4K2A) using a method such as Western blotting or ELISA.

  • Data Analysis: For a melt curve, plot the amount of soluble protein against the temperature. For a dose-response curve, plot the amount of soluble protein at a fixed temperature against the ligand concentration to determine the EC50.

Visualizations

Signaling Pathway of BAY-091

BAY091_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI5P PI5P (Phosphatidylinositol 5-phosphate) PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PIP45P2 PI(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) Signaling Downstream Signaling (e.g., AKT pathway regulation) PIP45P2->Signaling PIP4K2A->PIP45P2 Catalyzes conversion BAY091 BAY-091 BAY091->PIP4K2A Inhibits

Caption: Mechanism of action of BAY-091 in the PIP4K2A signaling pathway.

Troubleshooting Workflow for Dose-Response Curve Interpretation

Troubleshooting_Workflow Start Start: Unexpected Dose-Response Curve Q1 Is the IC50/EC50 value significantly different from published data? Start->Q1 A1_1 Check assay conditions: - ATP concentration - Substrate concentration - Enzyme/cell quality Q1->A1_1 Yes Q2 Is there high variability between replicates? Q1->Q2 No A1_2 Review data analysis: - Curve fitting model - Normalization A1_1->A1_2 End Resolution A1_2->End A2_1 Verify pipetting accuracy and reagent stability Q2->A2_1 Yes Q3 Is there a lack of cellular effect despite potent biochemical inhibition? Q2->Q3 No A2_2 Ensure consistent cell density and health A2_1->A2_2 A2_2->End A3_1 Assess cell permeability of the compound Q3->A3_1 Yes Q3->End No A3_2 Consider off-target effects or compensatory mechanisms A3_1->A3_2 A3_3 Verify target engagement in cells (e.g., using CETSA) A3_2->A3_3 A3_3->End

Caption: A logical workflow for troubleshooting unexpected dose-response curve results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why are the IC50 values for BAY-091 different between the ADP-Glo and HTRF assays?

A1: The observed differences in IC50 values are likely due to the different principles of these two assays and the varying ATP concentrations used. The ADP-Glo assay measures the production of ADP, while the HTRF assay measures the formation of the phosphorylated product. Furthermore, kinase inhibitors, especially those that are ATP-competitive, will show different potencies at different ATP concentrations. As seen in the data table, the IC50 of BAY-091 increases with higher ATP concentrations, which is expected for an ATP-competitive inhibitor.[3][4]

Q2: I am observing a much higher IC50 value in my cellular assay compared to the biochemical assays. What could be the reason?

A2: This is a common observation and can be attributed to several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration in the assay medium.

  • Protein Binding: BAY-091 may bind to plasma proteins in the cell culture medium, reducing the free concentration available to enter the cells and inhibit the target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.

  • Cellular Environment: The intracellular environment is much more complex than a purified biochemical system. The high concentration of ATP and the presence of other interacting molecules can affect the inhibitor's potency. The CETSA results, which show an EC50 in the micromolar range, confirm that a higher concentration of BAY-091 is needed for target engagement in a cellular context.[4]

Q3: BAY-091 shows potent inhibition of PIP4K2A, but why doesn't it show strong antiproliferative activity in p53-deficient tumor cells as hypothesized?

A3: While the depletion of PIP4K2A has been shown to inhibit tumor growth in some models, direct inhibition by BAY-091 did not translate to the expected antiproliferative effect in the tested p53-deficient cells.[1][8] This could be due to several reasons:

  • Redundancy in Signaling Pathways: Other kinases or pathways may compensate for the inhibition of PIP4K2A, thus maintaining cell proliferation.

  • Incomplete Inhibition: The intracellular concentration of BAY-091 may not be sufficient to achieve the level of target inhibition required to induce a significant antiproliferative response.

  • Context-Dependent Effects: The role of PIP4K2A in cell proliferation may be highly dependent on the specific genetic and cellular context, and the initial hypothesis may not hold true for all p53-deficient cell lines.

Q4: How should I interpret the CETSA results for BAY-091?

A4: The CETSA results provide direct evidence of BAY-091 engaging with its target, PIP4K2A, in a cellular environment.[4] The EC50 value from a CETSA experiment represents the concentration of the compound required to stabilize 50% of the target protein at a given temperature. A positive thermal shift confirms that the compound binds to the target protein in cells. The micromolar EC50 values for BAY-091 in CETSA, compared to its nanomolar biochemical potency, highlight the difference between enzymatic inhibition and cellular target engagement.[4]

Q5: My dose-response curve has a very steep or a very shallow slope. What does this indicate?

A5: The slope of the dose-response curve (Hill slope) can provide insights into the mechanism of inhibition.

  • A steep slope (Hill slope > 1) can suggest positive cooperativity in binding or that the inhibitor is acting on multiple sites.

  • A shallow slope (Hill slope < 1) may indicate negative cooperativity, the presence of multiple binding sites with different affinities, or experimental artifacts such as compound insolubility at higher concentrations. It is important to ensure the quality of your data and consider if the curve fitting model is appropriate.

Q6: What is the purpose of the negative control compound BAY-0361 mentioned in some studies?

A6: A negative control compound is a crucial tool in chemical probe studies. BAY-0361 is structurally similar to BAY-091 but is significantly less potent against PIP4K2A. By comparing the effects of BAY-091 to those of BAY-0361, researchers can have greater confidence that the observed biological effects are due to the specific inhibition of PIP4K2A and not due to off-target effects or the general chemical structure of the compound.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to PIP4K2A Inhibitors: BAY-091 vs. BAY-297 and Other Emerging Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the potent and selective PIP4K2A inhibitors, BAY-091 and BAY-297. It also includes data on other notable PIP4K2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potent and selective PIP4K2A inhibitors, BAY-091 and BAY-297. It also includes data on other notable PIP4K2A inhibitors to offer a broader perspective for researchers in the field. The information is presented to facilitate an objective evaluation of these compounds for use as chemical probes in studying PIP4K2A signaling and for potential therapeutic development.

Introduction to PIP4K2A

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[1][2][3]. Dysregulation of PIP4K2A has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention[3][4]. Potent and selective inhibitors are therefore valuable tools to dissect the biological functions of PIP4K2A and to explore its therapeutic potential.

Overview of BAY-091 and BAY-297

BAY-091 and BAY-297 are two potent and highly selective 1,7-naphthyridine-based inhibitors of PIP4K2A, identified through high-throughput screening and structure-based optimization[1][2][3]. Both compounds act as ATP-competitive inhibitors[5]. While both are valuable as chemical probes, they exhibit key differences in their biochemical potency and physicochemical properties.

Quantitative Performance Data

The following tables summarize the in vitro potency and cellular target engagement of BAY-091, BAY-297, and other selected PIP4K2A inhibitors.

Table 1: In Vitro Potency of PIP4K2A Inhibitors

InhibitorAssayATP ConcentrationIC50 (nM)Reference
BAY-091 ADP-Glo10 µM (low)1.3[6]
ADP-Glo250 µM (medium)2.6[6]
HTRF10 µM (low)8.5[6]
HTRF2 mM (high)16.4[6]
BAY-297 ADP-Glo10 µM (low)13[1]
ADP-Glo250 µM (medium)69[1]
HTRF10 µM (low)110[1]
HTRF2 mM (high)769[1]
THZ-P1-2 PI5P4Kα AssayNot Specified190[7]
PIP4K-IN-a131 Purified PIP4K2ANot Specified1900[8][9]

Table 2: Cellular Target Engagement (CETSA)

InhibitorCell TypeAssay TypeTemperatureEC50 (µM)Reference
BAY-091 THP-1Intact Cells56 °C1.1[6][10]
THP-1Cell Lysates60 °C1.8[6][10]
BAY-297 THP-1Intact Cells56 °C1.6[10]
THP-1Cell Lysates60 °C2.1[10]

Kinase Selectivity

Both BAY-091 and BAY-297 exhibit excellent kinase selectivity. When tested at a concentration of 1 µM against a panel of 373 kinases, neither compound inhibited any off-target kinases by more than 60%, underscoring their high specificity for PIP4K2A[1].

Signaling Pathway and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

PIP4K2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A PIP45P2 PI(4,5)P2 PI3K PI3K PIP45P2->PI3K PIP4K2A->PIP45P2 ATP to ADP AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor BAY-091 / BAY-297 Inhibitor->PIP4K2A Inhibition

Caption: PIP4K2A Signaling Pathway and Point of Inhibition.

Experimental_Workflows cluster_adp_glo ADP-Glo Assay Workflow cluster_htrf HTRF Assay Workflow cluster_cetsa CETSA Workflow adp1 Kinase Reaction: PIP4K2A + PI5P + ATP adp2 Add ADP-Glo™ Reagent (Stop Kinase, Deplete ATP) adp1->adp2 adp3 Add Kinase Detection Reagent (Convert ADP to ATP) adp2->adp3 adp4 Measure Luminescence adp3->adp4 htrf1 Kinase Reaction: PIP4K2A + PI5P + ATP htrf2 Add Detection Reagents: Eu-Ab + XL665-Streptavidin htrf1->htrf2 htrf3 Measure Time-Resolved FRET htrf2->htrf3 cetsa1 Treat Cells/Lysate with Inhibitor cetsa2 Heat Shock cetsa1->cetsa2 cetsa3 Cell Lysis & Centrifugation cetsa2->cetsa3 cetsa4 Quantify Soluble Protein (e.g., Western Blot) cetsa3->cetsa4

Caption: Workflows for Key Experimental Assays.

Experimental Protocols

Below are generalized protocols for the key assays used to characterize PIP4K2A inhibitors.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing PIP4K2A enzyme, the lipid substrate PI5P, and ATP in a suitable kinase buffer.

    • Add the test inhibitor (e.g., BAY-091) at various concentrations.

    • Incubate at room temperature to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the produced ADP back to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This assay measures the product of the kinase reaction, PI(4,5)P2, using a competitive immunoassay format.

  • Kinase Reaction:

    • Perform the kinase reaction as described for the ADP-Glo assay.

  • Detection:

    • Stop the reaction and add the HTRF detection reagents. This typically includes a biotinylated PI(4,5)P2 tracer, a Europium cryptate-labeled anti-tag antibody (e.g., anti-GST if the kinase is GST-tagged), and Streptavidin-XL665.

    • The tracer and the antibody-streptavidin complex will generate a FRET signal. The PI(4,5)P2 produced in the kinase reaction competes with the biotinylated tracer, leading to a decrease in the FRET signal.

  • Data Acquisition:

    • Measure the time-resolved fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is used to determine the level of kinase inhibition.

Cellular Thermal Shift Assay (CETSA®)

This assay confirms target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

  • Cell Treatment:

    • Treat intact cells or cell lysates with the inhibitor at various concentrations or with a vehicle control.

  • Thermal Challenge:

    • Heat the samples across a range of temperatures (for melt curves) or at a single, fixed temperature (for isothermal dose-response curves) using a thermal cycler.

  • Sample Processing:

    • Lyse the cells (if not already lysed) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Quantify the amount of soluble PIP4K2A in the supernatant using methods such as Western blotting or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the presence of the inhibitor indicates target stabilization and therefore, engagement.

Conclusion

BAY-091 and BAY-297 are potent and highly selective chemical probes for studying PIP4K2A. BAY-091 demonstrates superior biochemical potency compared to BAY-297, particularly at physiological ATP concentrations[1]. Both compounds effectively engage PIP4K2A in cellular settings. While these inhibitors did not show the hypothesized antiproliferative activity in p53-deficient tumor cells in the initial study, they remain invaluable tools for elucidating the diverse roles of PIP4K2A in health and disease[1][2][3]. The availability of these well-characterized inhibitors, alongside other compounds like THZ-P1-2 and PIP4K-IN-a131, provides researchers with a robust toolkit to further investigate the biology of PIP4K2A and its potential as a therapeutic target.

References

Comparative

Comparative Selectivity Profile of BAY-091 Against Other Kinases

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the kinase selectivity profile of BAY-091, a potent and highly selective inhibitor of Phosphatidylinositol-5-Ph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of BAY-091, a potent and highly selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[1][2][3] The data presented herein is compiled from in vitro biochemical and cellular assays to objectively assess its performance against other kinases and off-target proteins.

Data Presentation: Inhibitory Activity of BAY-091

BAY-091 demonstrates exceptional potency for its intended target, PIP4K2A, with nanomolar efficacy.[1] Its high degree of selectivity is underscored by broad screening against a large panel of kinases, where no significant off-target kinase inhibition was observed.[1][4]

Table 1: Potency of BAY-091 on Primary Target PIP4K2A

Assay FormatATP ConcentrationIC50 Value
ADP-Glo (Quantification of produced ADP)10 µM1.3 nM
ADP-Glo (Quantification of produced ADP)250 µM2.6 nM
HTRF (Quantification of produced PI(4,5)P2)10 µM8.5 nM
HTRF (Quantification of produced PI(4,5)P2)2 mM16.4 nM

Data sourced from EUbOPEN and Journal of Medicinal Chemistry.[1][4]

Table 2: Selectivity Profile of BAY-091

Panel TypeNumber of TargetsBAY-091 ConcentrationResults
Kinase Panel (Eurofins/Millipore)3731 µMNo kinase inhibited >60%.[1][4] Closest off-targets were FLT1 (56.81% inhibition) and KDR (50.07% inhibition).[5]
Safety Panel (Eurofins)7710 µMClosest off-targets (% inhibition): TBXAS1 (98%), HTR2B (98%), MAOB (81%), PDE3 (74%), PDE5A (62%).[1][6]

Experimental Protocols

The following methodologies were employed to determine the potency and selectivity of BAY-091.

1. PIP4K2A Biochemical Potency Assays:

  • ADP-Glo™ Kinase Assay (Promega): This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction.[4]

    • Principle: PIP4K2A was incubated with the PI5P substrate, ATP, and varying concentrations of BAY-091 for 60 minutes.[4] The ADP-Glo™ Reagent was then added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. The luminescent signal is directly proportional to the ADP concentration and, therefore, to the kinase activity.

    • Purpose: To determine the IC50 value of BAY-091 by measuring its ability to inhibit ADP production.

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay format was used for the orthogonal measurement of the product, phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2).[1]

    • Principle: The assay measures the FRET signal between a donor and an acceptor molecule, which is modulated by the amount of PI(4,5)P2 produced by PIP4K2A.

    • Purpose: To provide an alternative method for quantifying kinase activity and confirming the IC50 values obtained from the ADP-Glo assay.[1]

2. Kinase Selectivity Profiling:

  • Broad Kinase Panel Screening (Millipore/Eurofins): BAY-091 was tested at a concentration of 1 µM against a panel of 373 different kinases.[4]

    • Principle: The activity of each kinase in the panel was measured in the presence and absence of BAY-091. The percentage of inhibition was then calculated. This high-throughput screening method is crucial for identifying potential off-target effects and establishing the selectivity profile of an inhibitor.[7][8]

    • Purpose: To assess the specificity of BAY-091 across the human kinome and ensure it does not significantly inhibit other kinases, which could lead to unintended biological effects.[4]

Visualizing the Selectivity Workflow

The following diagram illustrates the general workflow for assessing the selectivity profile of a kinase inhibitor like BAY-091.

G cluster_0 Primary Screening cluster_1 Selectivity Screening cluster_2 Data Analysis & Profile Compound BAY-091 Assay Primary Target Assay (PIP4K2A - ADP-Glo) Compound->Assay Potency Determine IC50 on PIP4K2A Assay->Potency KinasePanel Broad Kinase Panel (373 Kinases @ 1µM) Potency->KinasePanel Test at high concentration SafetyPanel Off-Target Panel (77 Receptors, Enzymes, etc.) Potency->SafetyPanel Test at high concentration KinaseProfile Kinase Selectivity Profile (No significant off-targets) KinasePanel->KinaseProfile SafetyProfile Safety Profile (Identify non-kinase off-targets) SafetyPanel->SafetyProfile Conclusion Highly Selective Inhibitor KinaseProfile->Conclusion SafetyProfile->Conclusion

Caption: Workflow for determining the selectivity profile of BAY-091.

References

Validation

A Comparative Guide to the Off-Target Effects of BAY-091 in Cellular Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the phosphatidylinositol-5-phosphate 4-kinase type-2 alpha (PIP4K2A) inhibitor, BAY-091, with alternative...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phosphatidylinositol-5-phosphate 4-kinase type-2 alpha (PIP4K2A) inhibitor, BAY-091, with alternative compounds. The focus is on elucidating the off-target effects of these molecules in cellular models, supported by experimental data and detailed protocols.

Introduction to BAY-091 and its Target

BAY-091 is a potent and highly selective, ATP-competitive inhibitor of PIP4K2A, a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2)[1][2]. PI(4,5)P2 is a critical secondary messenger involved in numerous cellular processes, including signal transduction, cell proliferation, and membrane trafficking[1][3]. The dysregulation of PIP4K2A has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target[2][4]. While BAY-091 exhibits high selectivity for its primary target, understanding its off-target profile is crucial for accurate interpretation of experimental results and for predicting potential side effects in clinical applications.

On-Target and Off-Target Activity of BAY-091

In vitro screening has demonstrated the high potency of BAY-091 for PIP4K2A[1]. However, broader kinase and safety panel screenings have identified several potential off-target interactions. Notably, at a concentration of 10 µM, BAY-091 shows significant inhibition of Thromboxane A synthase (TBXAS1), 5-hydroxytryptamine receptor 2B (HTR2B), Monoamine oxidase B (MAOB), and Phosphodiesterases 3 and 5A (PDE3, PDE5A)[1].

In cellular models, the on-target engagement of BAY-091 with PIP4K2A has been confirmed using the Cellular Thermal Shift Assay (CETSA)[1]. However, the initially hypothesized downstream effect of inducing apoptosis in p53-deficient tumor cells through AKT hyperactivation was not observed[1][2]. One observed cellular effect of BAY-091 is the reduction of γ-globin chain production in K562 and KU812 cells, which is likely linked to its on-target inhibition of PIP4K2A and the subsequent increase in PI5P bioavailability[5].

Comparison with Alternative PIP4K2A Inhibitors

To provide a comprehensive understanding of BAY-091's off-target profile, this guide compares it with other known PIP4K2A inhibitors.

Table 1: Comparison of In Vitro Potency and Off-Target Profiles of PIP4K2A Inhibitors
CompoundPrimary TargetIC50 (PIP4K2A)Key Off-Targets (in vitro)Reference
BAY-091 PIP4K2A1.3 nM (ADP-Glo, 10 µM ATP)TBXAS1 (98% inh. at 10 µM), HTR2B (98% inh. at 10 µM), MAOB (81% inh. at 10 µM), PDE3 (74% inh. at 10 µM), PDE5A (62% inh. at 10 µM)[1]
BAY-297 PIP4K2A13 nM (ADP-Glo, 10 µM ATP)Not extensively reported, but shows excellent kinase selectivity.[4]
THZ-P1-2 Pan-PIP4K (covalent)190 nM (PI5P4Kα)Kinome profiling shows reasonable selectivity.[6][7]
UNC3230 PIP5K1C~41 nM (PIP5K1C)Selective for PIP5K1C and PIP4K2C. Does not inhibit PIP5K1A or PI3Ks.[8]
Volasertib PLK1Not applicablePIP4K2A (identified as a significant off-target), ZADH2.[9][10]
PIK-93 PIP4K2APotent inhibitorAlso inhibits other PI3K family members.[11]
A66 PIP4K2APotent inhibitorSpecificity profile not detailed.[11]
Table 2: Comparison of Cellular Effects of PIP4K2A Inhibitors
CompoundCellular Model(s)Observed On-Target EffectsObserved Off-Target Effects/Other Cellular EffectsReference
BAY-091 K562, KU812, p53-mutant cell linesReduces γ-globin chain production.Did not induce apoptosis in p53-mutant cells as hypothesized. Cellular effects related to off-targets (TBXAS1, HTR2B, MAOB, PDEs) are not yet reported.[1][2][5]
THZ-P1-2 HeLa, AML/ALL cell linesAntiproliferative activity in leukemia cell lines.Causes defects in autophagosome and lysosome clearance, leading to autophagy disruption.[6][12]
UNC3230 Dorsal root ganglia neuronsReduces membrane PI(4,5)P2 levels.Reduces lysophosphatidic acid-evoked calcium signaling.[8]
Volasertib Not specifiedNot applicableAffects phosphatidylinositol phosphate and prostaglandin metabolism pathways.[9][10]

Signaling Pathways and Experimental Workflows

To visualize the interactions and experimental processes discussed, the following diagrams are provided.

Signaling Pathway of PIP4K2A and Potential Off-Target Interferences

PIP4K2A_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effects of BAY-091 PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI(4,5)P2 PI(4,5)P2 PIP4K2A->PI(4,5)P2 Product Downstream Signaling Downstream Signaling PI(4,5)P2->Downstream Signaling Activates BAY-091 BAY-091 BAY-091->PIP4K2A Inhibits TBXAS1 TBXAS1 Prostaglandin Synthesis Prostaglandin Synthesis TBXAS1->Prostaglandin Synthesis HTR2B HTR2B Serotonin Signaling Serotonin Signaling HTR2B->Serotonin Signaling MAOB MAOB Dopamine Metabolism Dopamine Metabolism MAOB->Dopamine Metabolism PDE3/5A PDE3/5A cAMP/cGMP Signaling cAMP/cGMP Signaling PDE3/5A->cAMP/cGMP Signaling BAY-091_off BAY-091 BAY-091_off->TBXAS1 Inhibits BAY-091_off->HTR2B Inhibits BAY-091_off->MAOB Inhibits BAY-091_off->PDE3/5A Inhibits

Caption: PIP4K2A pathway and potential off-target interactions of BAY-091.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow cluster_assays Off-Target Specific Assays Cellular_Model Select Cellular Model (e.g., cancer cell line, primary cells) Compound_Treatment Treat cells with BAY-091 and control compounds Cellular_Model->Compound_Treatment Target_Engagement Confirm On-Target Engagement (e.g., CETSA) Compound_Treatment->Target_Engagement Phenotypic_Assay Phenotypic Assays (e.g., proliferation, apoptosis, migration) Compound_Treatment->Phenotypic_Assay Pathway_Analysis Pathway-Specific Assays for Potential Off-Targets Compound_Treatment->Pathway_Analysis Data_Analysis Data Analysis and Interpretation Target_Engagement->Data_Analysis Phenotypic_Assay->Data_Analysis Prostaglandin_Assay Prostaglandin Measurement (ELISA) Pathway_Analysis->Prostaglandin_Assay Serotonin_Assay Serotonin Receptor Activity (e.g., Calcium Flux Assay) Pathway_Analysis->Serotonin_Assay MAOB_Assay MAO-B Activity Assay Pathway_Analysis->MAOB_Assay PDE_Assay cAMP/cGMP Measurement (ELISA) Pathway_Analysis->PDE_Assay Prostaglandin_Assay->Data_Analysis Serotonin_Assay->Data_Analysis MAOB_Assay->Data_Analysis PDE_Assay->Data_Analysis

Caption: Workflow for investigating the off-target effects of BAY-091.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm that a compound binds to its intended target within a cellular environment.

  • Cell Culture and Treatment:

    • Culture the cells of interest to 80-90% confluency.

    • Harvest and resuspend the cells in fresh culture medium to a density of 2 x 10^6 cells/mL.

    • Prepare serial dilutions of BAY-091 and the negative control (e.g., BAY-0361) in DMSO.

    • Add the compounds to the cell suspension and incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot 100 µL of the treated cell suspension into PCR tubes for each temperature point.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Quantify the protein concentration of the soluble fraction using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PIP4K2A, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate. Re-probe with a loading control antibody (e.g., GAPDH) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for PIP4K2A at each temperature for the compound-treated and vehicle-treated samples.

    • Plot the normalized band intensities against the temperature to generate a melting curve. A shift in the melting curve indicates ligand binding.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced in a kinase reaction to determine the inhibitory activity of a compound.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute the recombinant human PIP4K2A enzyme, the substrate (PI5P), and ATP in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and serial dilutions of BAY-091 or control compounds.

    • Initiate the reaction by adding ATP (e.g., 10 µM final concentration).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

BAY-091 is a highly potent and selective inhibitor of PIP4K2A. While its selectivity is excellent, in vitro safety panels have identified potential off-targets, including TBXAS1, HTR2B, MAOB, and PDEs. The cellular consequences of these off-target interactions are not yet fully characterized and warrant further investigation. Comparing BAY-091 with other PIP4K2A inhibitors like BAY-297 and THZ-P1-2 reveals different off-target profiles and cellular effects, highlighting the importance of comprehensive characterization of any chemical probe. The provided protocols offer a framework for researchers to further investigate the on- and off-target effects of BAY-091 and other kinase inhibitors in relevant cellular models. A thorough understanding of a compound's full biological activity is essential for its effective and safe use in research and drug development.

References

Comparative

A Comparative Guide to the In Vitro Kinase Panel Screening of BAY-091

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro kinase selectivity of BAY-091 against an alternative kinase inhibitor, UNC3230. The information...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro kinase selectivity of BAY-091 against an alternative kinase inhibitor, UNC3230. The information presented is supported by experimental data from publicly available research to assist researchers in making informed decisions for their drug discovery and development projects.

Introduction to BAY-091

BAY-091 is a potent and highly selective chemical probe for Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in the synthesis of the signaling molecule phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] Given the role of PIP4K2A in cellular processes, its selective inhibition is a key area of research. To assess its specificity, BAY-091 has been subjected to extensive in vitro kinase panel screening.

Comparison of Kinase Selectivity: BAY-091 vs. UNC3230

To provide a comprehensive understanding of BAY-091's selectivity, this guide compares its performance with UNC3230, an inhibitor of the closely related lipid kinases PIP5K1C and PIP4K2C.[3][4] While not a direct inhibitor of PIP4K2A, UNC3230's activity against other phosphoinositide kinases and its own selectivity profiling make it a valuable benchmark for comparison.

The data presented below summarizes the inhibitory activity of both compounds against their primary targets and their performance in broad kinase panel screens.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the quantitative data from in vitro kinase panel screenings of BAY-091 and UNC3230.

FeatureBAY-091UNC3230
Primary Target(s) PIP4K2APIP5K1C, PIP4K2C
IC50 against Primary Target(s) PIP4K2A: 1.3 nM (ADP-Glo, 10 µM ATP)PIP5K1C: ~41 nM (microfluidic mobility shift assay)
Kinase Panel Size 373 kinases (Eurofins)148 kinases (ProfilerPro and KINOMEscan)[3]
Screening Concentration 1 µM10 µM[3]
Selectivity Profile Highly selective; no off-target kinase inhibited >60% at 1 µM.[1]Selective; inhibited 5 kinases out of 148 at 10 µM.[3]
Notable Off-Targets (% inhibition at screening concentration) FLT1 (56.81%), KDR (50.07%)Data for specific off-target percentage inhibition is not readily available, but the five inhibited kinases were identified.[3]

Experimental Protocols

Detailed methodologies for the key in vitro kinase screening assays are provided below. These protocols are synthesized from publicly available information on ADP-Glo and HTRF assays, which are commonly used for kinase inhibitor profiling.

In Vitro Kinase Panel Screening using ADP-Glo™ Kinase Assay

This protocol describes a general procedure for assessing the inhibitory activity of a compound against a panel of kinases using the ADP-Glo™ luminescent assay format.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing a buffering agent (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a surfactant (e.g., Brij-35). The exact composition may vary depending on the specific kinase being assayed.
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at the desired concentration (e.g., the Kₘ for the specific kinase).
  • Kinase/Substrate Solution: Prepare a solution containing the specific kinase and its corresponding substrate in kinase buffer.
  • Test Compound Dilutions: Prepare serial dilutions of the test compound (e.g., BAY-091) in DMSO, and then dilute further in kinase buffer to the final desired concentrations.

2. Kinase Reaction:

  • Add a small volume of the diluted test compound to the wells of a microplate.
  • Add the kinase/substrate solution to each well.
  • Initiate the kinase reaction by adding the ATP solution.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

3. ADP Detection:

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
  • Incubate the plate at room temperature for 40 minutes.
  • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
  • Incubate the plate at room temperature for 30-60 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence signal using a plate reader.
  • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compound.
  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.

In Vitro Kinase Panel Screening using HTRF® Kinase Assay

This protocol outlines a general procedure for assessing kinase inhibition using the Homogeneous Time-Resolved Fluorescence (HTRF®) technology.

1. Reagent Preparation:

  • Kinase Buffer: Prepare an appropriate kinase reaction buffer.
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer.
  • Kinase Solution: Prepare a solution of the kinase in kinase buffer.
  • Substrate Solution: Prepare a solution of the biotinylated substrate in kinase buffer.
  • Test Compound Dilutions: Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
  • Detection Reagents: Prepare the HTRF® detection reagents, which typically include a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665.

2. Kinase Reaction:

  • Add the diluted test compound to the wells of a microplate.
  • Add the kinase solution to each well.
  • Add the substrate solution to each well.
  • Initiate the reaction by adding the ATP solution.
  • Incubate the plate at a controlled temperature for a defined period.

3. Signal Detection:

  • Stop the kinase reaction by adding the HTRF® detection reagents in a buffer containing EDTA.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the formation of the FRET complex.

4. Data Acquisition and Analysis:

  • Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
  • Calculate the HTRF® ratio (emission at 665 nm / emission at 620 nm) * 10,000.
  • The HTRF® signal is proportional to the amount of phosphorylated substrate, which is inversely related to the inhibitor's activity.
  • Determine the percentage of inhibition and IC₅₀ values.

Mandatory Visualization

The following diagram illustrates the general workflow for an in vitro kinase panel screening experiment.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_buffer Kinase Buffer prep_atp ATP Solution start_reaction Initiate with ATP prep_atp->start_reaction prep_kinase Kinase & Substrate add_kinase Add Kinase/Substrate prep_kinase->add_kinase prep_compound Test Compound Dilutions add_compound Dispense Compound prep_compound->add_compound add_compound->add_kinase add_kinase->start_reaction incubate_reaction Incubate start_reaction->incubate_reaction stop_reaction Stop Reaction & Add Detection Reagents incubate_reaction->stop_reaction incubate_detection Incubate stop_reaction->incubate_detection read_plate Read Plate incubate_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow of an in vitro kinase panel screening assay.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of BAY-091: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safet...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of BAY-091, a potent and highly selective inhibitor of the kinase PIP4K2A. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with institutional and local regulations.

Summary of BAY-091 Chemical Data

For safe handling and disposal, it is essential to be aware of the chemical and physical properties of BAY-091. The following table summarizes key data for this compound.

PropertyValueSource
Chemical Name (R)-2-((3-Cyano-2-(2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)-1,7-naphthyridin-4-yl)amino)butanoic acidMultiple Sources
CAS Number 2922280-34-8R&D Systems[1]
Molecular Formula C₂₆H₂₁FN₄O₂R&D Systems[1]
Molecular Weight 440.48 g/mol R&D Systems[1]
Appearance Solid (powder)MedchemExpress.com, Sigma-Aldrich[2]
Color White to beige or light yellow to light brownSigma-Aldrich, MedchemExpress.com
Solubility Soluble in DMSO (up to 50 mM)R&D Systems[1]
Storage Temperature Store at -20°CR&D Systems[1]

Experimental Protocols: Disposal Procedures

The following protocols provide a step-by-step guide for the safe disposal of BAY-091 in both solid form and as a solution in dimethyl sulfoxide (DMSO). These procedures are based on general best practices for the disposal of potent, non-volatile chemical compounds.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:

  • Gloves: Chemically resistant gloves (butyl rubber gloves are recommended when handling DMSO).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

Disposal of Solid BAY-091 Waste

This procedure applies to expired or unwanted solid BAY-091 powder.

  • Containerization:

    • Place the original container with the solid BAY-091 into a larger, sealable, and clearly labeled waste container.

    • If the original container is compromised, carefully transfer the solid waste into a new, compatible, and properly labeled container.

  • Labeling:

    • The waste container must be labeled as "Hazardous Waste" and clearly indicate the contents: "BAY-091 (solid)" and the approximate quantity.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA).

    • Ensure the SAA is away from incompatible materials.

  • Collection:

    • Arrange for pickup and disposal by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal service.

Disposal of BAY-091 in DMSO Solution

This procedure applies to unused or waste solutions of BAY-091 in DMSO. Note: Do not dispose of DMSO solutions down the drain.[3]

  • Waste Collection:

    • Collect all liquid waste containing BAY-091 and DMSO in a dedicated, leak-proof, and compatible waste container.

    • The container should be clearly labeled "Hazardous Waste: BAY-091 in DMSO".

  • Segregation:

    • Keep this waste stream separate from other solvent waste to avoid potential reactions.

  • Storage:

    • Store the sealed container in a designated SAA, preferably within a flammable storage cabinet if local regulations require it for DMSO.

  • Disposal:

    • Contact your institution's EH&S for collection. Disposal will likely involve incineration by a specialized facility.

Disposal of Contaminated Labware

This procedure applies to items such as pipette tips, centrifuge tubes, and gloves that have come into contact with BAY-091.

  • Solid Waste Collection:

    • Place all contaminated solid labware into a designated, clearly labeled hazardous waste bag or container.

    • The label should indicate "Solid Waste Contaminated with BAY-091".

  • Storage:

    • Store the sealed container in the SAA.

  • Disposal:

    • Arrange for disposal through your institution's chemical waste program.

BAY-091 Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of BAY-091.

BAY091_Disposal_Workflow start Start: BAY-091 Waste Generated ppe Wear Appropriate PPE: - Chemically Resistant Gloves - Eye Protection - Lab Coat start->ppe waste_type Identify Waste Type solid_waste Solid BAY-091 Powder waste_type->solid_waste Solid dmso_solution BAY-091 in DMSO Solution waste_type->dmso_solution Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware collect_solid Collect in a Labeled, Sealable Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Hazardous Waste Container dmso_solution->collect_liquid collect_labware Collect in a Labeled Hazardous Waste Bag/Container contaminated_labware->collect_labware ppe->waste_type store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_labware->store_saa contact_ehs Contact Environmental Health & Safety (EH&S) for Pickup and Disposal store_saa->contact_ehs

Caption: Workflow for the safe disposal of BAY-091 waste.

References

Handling

Personal protective equipment for handling BAY-091

FOR IMMEDIATE RELEASE This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BAY-091, a potent and highly selective PIP4K2A kinase inhibi...

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BAY-091, a potent and highly selective PIP4K2A kinase inhibitor. Adherence to these guidelines is essential for ensuring laboratory safety and proper disposal.

Summary of Key Safety Information

While a specific Safety Data Sheet (SDS) for BAY-091 is not publicly available, the following recommendations are based on best practices for handling potent, small-molecule kinase inhibitors.[1][2][3] A thorough risk assessment should be conducted before handling this compound.

Hazard ClassificationRecommended Precautions
Health Hazard Avoid inhalation, ingestion, and direct contact with skin and eyes.[1] The toxicological properties of BAY-091 have not been fully investigated.
Physical Hazard Handle as a combustible solid. Keep away from heat and open flames.[1]
Environmental Hazard The environmental impact of BAY-091 has not been fully determined. Dispose of as hazardous chemical waste.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when working with potent compounds like BAY-091. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves that meet ASTM D6978 standards.[4][5] Change gloves every 30-60 minutes or immediately if contaminated or torn.[4][6] The outer glove should be worn over the gown cuff.
Body Disposable, fluid-resistant gownGowns should be made of a low-permeability fabric, such as polyethylene-coated polypropylene.[5] Gowns must be long-sleeved with tight-fitting cuffs and back closure.[4] Change gowns every 2-3 hours or immediately upon contamination.[4]
Eyes/Face Safety Goggles and Face ShieldUse safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes.[5]
Respiratory N95 RespiratorA fit-tested N95 respirator is required when handling the powder form of BAY-091 outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[7]
Feet Shoe CoversTwo pairs of shoe covers are recommended and should be removed upon exiting the designated handling area.[4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Conduct all manipulations of solid BAY-091 within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.[7]

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling BAY-091.

  • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent after each use.[2]

2. Solution Preparation:

  • BAY-091 is soluble in DMSO.[8]

  • When preparing stock solutions, add the solvent slowly to the powdered compound to avoid aerosolization.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • When treating cells or performing in-vitro assays, handle all solutions containing BAY-091 with the same level of precaution as the solid compound.

  • Avoid creating aerosols.

  • All manipulations should be performed in a controlled environment, such as a cell culture hood.

Disposal Plan

All waste materials contaminated with BAY-091 must be treated as hazardous chemical waste.[2][3]

1. Waste Segregation:

  • Solid Waste: Collect unused BAY-091 powder, contaminated gloves, pipette tips, vials, and other lab supplies in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]

  • Liquid Waste: Collect all solutions containing BAY-091 in a separate, sealed, and shatter-resistant hazardous waste container.[2] Do not dispose of down the drain.[3]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "BAY-091," and the primary solvent (e.g., DMSO).

3. Storage and Collection:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

Experimental Protocols and Visualizations

BAY-091 Signaling Pathway

BAY-091 is a potent inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[8] This enzyme catalyzes the conversion of Phosphatidylinositol 5-phosphate (PI5P) to Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling molecule.[9][10][11] By inhibiting PIP4K2A, BAY-091 disrupts this pathway.

BAY091_Signaling_Pathway PI5P Phosphatidylinositol 5-phosphate (PI5P) PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) PIP4K2A->PI45P2 Downstream Downstream Signaling (e.g., cell proliferation, motility) PI45P2->Downstream BAY091 BAY-091 BAY091->PIP4K2A

Caption: BAY-091 inhibits the PIP4K2A-mediated conversion of PI5P to PI(4,5)P2.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

A Cellular Thermal Shift Assay (CETSA) can be used to verify the engagement of BAY-091 with its target protein, PIP4K2A, in a cellular context.[12][13][14] The principle is that ligand binding increases the thermal stability of the target protein.

CETSA_Workflow cluster_protocol CETSA Protocol for BAY-091 Target Engagement cluster_interpretation Expected Outcome A 1. Cell Treatment: Incubate cells with BAY-091 or vehicle (DMSO). B 2. Heat Challenge: Heat treated cells across a temperature gradient. A->B C 3. Cell Lysis: Lyse cells to release proteins. B->C D 4. Fractionation: Separate soluble proteins from precipitated proteins by centrifugation. C->D E 5. Protein Quantification: Analyze soluble fraction for PIP4K2A levels (e.g., Western Blot). D->E F 6. Data Analysis: Compare PIP4K2A levels between BAY-091 and vehicle-treated samples. E->F Result Increased thermal stability of PIP4K2A in BAY-091 treated cells indicates direct target engagement.

Caption: Workflow for verifying BAY-091 target engagement using CETSA.

References

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